Product packaging for Lanopepden Mesylate(Cat. No.:CAS No. 1441390-17-5)

Lanopepden Mesylate

Cat. No.: B608456
CAS No.: 1441390-17-5
M. Wt: 575.7 g/mol
InChI Key: UNGNACZMQRGYNV-URBRKQAFSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

LANOPEPDEN MESYLATE is a small molecule drug with a maximum clinical trial phase of I and has 1 investigational indication.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H38FN7O7S B608456 Lanopepden Mesylate CAS No. 1441390-17-5

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

1441390-17-5

Molecular Formula

C23H38FN7O7S

Molecular Weight

575.7 g/mol

IUPAC Name

N-[(2R)-3-[2-[6-[(9aS)-3,4,6,7,9,9a-hexahydro-1H-pyrazino[2,1-c][1,4]oxazin-8-yl]-5-fluoro-2-methylpyrimidin-4-yl]hydrazinyl]-2-(cyclopentylmethyl)-3-oxopropyl]-N-hydroxyformamide;methanesulfonic acid

InChI

InChI=1S/C22H34FN7O4.CH4O3S/c1-15-24-20(19(23)21(25-15)29-7-6-28-8-9-34-13-18(28)12-29)26-27-22(32)17(11-30(33)14-31)10-16-4-2-3-5-16;1-5(2,3)4/h14,16-18,33H,2-13H2,1H3,(H,27,32)(H,24,25,26);1H3,(H,2,3,4)/t17-,18+;/m1./s1

InChI Key

UNGNACZMQRGYNV-URBRKQAFSA-N

Isomeric SMILES

CC1=NC(=C(C(=N1)N2CCN3CCOC[C@@H]3C2)F)NNC(=O)[C@H](CC4CCCC4)CN(C=O)O.CS(=O)(=O)O

Canonical SMILES

CC1=NC(=C(C(=N1)N2CCN3CCOCC3C2)F)NNC(=O)C(CC4CCCC4)CN(C=O)O.CS(=O)(=O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Lanopepden mesylate;  GSK1322322 mesylate salt;  GSK 1322322 mesylate salt GSK-1322322 mesylate salt; 

Origin of Product

United States

Foundational & Exploratory

Lanopepden Mesylate: A Technical Guide to its Antibacterial Spectrum and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lanopepden Mesylate, also known as GSK1322322, is a novel antibacterial agent belonging to the class of peptide deformylase (PDF) inhibitors. PDF is an essential bacterial enzyme that plays a crucial role in protein maturation, making it an attractive target for the development of new antibiotics. This technical guide provides an in-depth overview of the antibacterial spectrum of this compound, detailed experimental protocols for its evaluation, and a visualization of its mechanism of action.

Antibacterial Spectrum

This compound has demonstrated potent activity primarily against Gram-positive bacteria, including drug-resistant strains. Its efficacy has also been evaluated against key Gram-negative respiratory pathogens. The following tables summarize the in vitro activity of this compound, presenting Minimum Inhibitory Concentration (MIC) values required to inhibit 50% (MIC₅₀) and 90% (MIC₉₀) of clinical isolates.

Table 1: In Vitro Activity of this compound Against Gram-Positive Pathogens
OrganismNo. of IsolatesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Staphylococcus aureus (all)940≤0.12 - >1614
Staphylococcus aureus (Methicillin-susceptible, MSSA)---4
Staphylococcus aureus (Methicillin-resistant, MRSA)---4
Streptococcus pneumoniae (all)947≤0.06 - 40.52
Streptococcus pneumoniae (Penicillin-susceptible)--0.251
Streptococcus pneumoniae (Penicillin-resistant)--11
Streptococcus pyogenes617≤0.06 - 10.250.5

Data compiled from studies on GSK1322322.[1][2]

Table 2: In Vitro Activity of this compound Against Gram-Negative Respiratory Pathogens
OrganismNo. of IsolatesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Haemophilus influenzae2,370≤0.12 - >1624
Moraxella catarrhalis115≤0.12 - 20.51

Data compiled from studies on GSK1322322.[1][2]

Mechanism of Action: Inhibition of Peptide Deformylase

In bacteria, protein synthesis is initiated with N-formylmethionine. The N-formyl group is essential for the initiation of translation but must be removed for the protein to mature and become functional. This crucial step is catalyzed by the enzyme peptide deformylase (PDF).

This compound acts as a potent and selective inhibitor of bacterial PDF. By binding to the active site of the enzyme, it prevents the removal of the N-formyl group from nascent polypeptide chains. This blockage of protein maturation leads to the accumulation of non-functional, formylated proteins, ultimately resulting in the cessation of bacterial growth and cell death.[3]

Lanopepden_Mechanism cluster_translation Bacterial Ribosome cluster_maturation Protein Maturation cluster_inhibition Inhibition by this compound mRNA mRNA Ribosome Ribosome mRNA->Ribosome Translation Initiation Nascent_Peptide Nascent Polypeptide (with N-formylmethionine) Ribosome->Nascent_Peptide Elongation tRNA fMet-tRNA tRNA->Ribosome PDF Peptide Deformylase (PDF) Nascent_Peptide->PDF Binding Deformylated_Peptide Deformylated Polypeptide PDF->Deformylated_Peptide Formyl Group Removal Blocked_PDF Inhibited PDF MAP Methionine Aminopeptidase (MAP) Deformylated_Peptide->MAP Mature_Protein Mature Functional Protein MAP->Mature_Protein Methionine Cleavage Lanopepden This compound Lanopepden->PDF Inhibits Accumulation Accumulation of Non-Functional Proteins Blocked_PDF->Accumulation Leads to Cell_Death Bacterial Cell Death Accumulation->Cell_Death

Caption: Mechanism of action of this compound.

Experimental Protocols

The determination of the in vitro antibacterial activity of this compound is performed using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution MIC Assay Protocol

This protocol outlines the steps for determining the Minimum Inhibitory Concentration (MIC) of this compound against a bacterial isolate.

1. Preparation of Materials:

  • Bacterial Isolate: A pure, overnight culture of the test bacterium grown on an appropriate agar medium.

  • Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium for most aerobic bacteria.

  • This compound: A stock solution of known concentration, prepared in a suitable solvent.

  • 96-Well Microtiter Plates: Sterile, U-bottomed plates.

  • Saline Solution: Sterile 0.85% NaCl.

  • McFarland Standard: 0.5 McFarland turbidity standard.

  • Incubator: Calibrated to 35°C ± 2°C.

2. Inoculum Preparation:

  • From the fresh agar plate, select 3-5 morphologically similar colonies of the test bacterium.

  • Suspend the colonies in sterile saline.

  • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

3. Preparation of Antibiotic Dilutions:

  • Perform serial two-fold dilutions of the this compound stock solution in CAMHB in the 96-well microtiter plate.

  • The final volume in each well should be 100 µL.

  • The range of concentrations should be appropriate to determine the MIC for the test organism.

  • Include a growth control well containing only the inoculated broth and a sterility control well containing only uninoculated broth.

4. Inoculation and Incubation:

  • Add 100 µL of the diluted bacterial inoculum to each well of the microtiter plate, except for the sterility control well.

  • The final volume in the test wells will be 200 µL.

  • Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.

5. Interpretation of Results:

  • After incubation, examine the plate for bacterial growth. Growth is indicated by turbidity or a pellet at the bottom of the well.

  • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.

MIC_Workflow cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis Culture 1. Prepare fresh bacterial culture Inoculum 2. Prepare standardized inoculum (0.5 McFarland) Culture->Inoculum Plate 4. Inoculate 96-well plate Inoculum->Plate Antibiotic 3. Prepare serial dilutions of This compound Antibiotic->Plate Incubate 5. Incubate at 35°C for 16-20h Plate->Incubate Read 6. Read for visible growth Incubate->Read MIC 7. Determine MIC Read->MIC

Caption: Workflow for MIC determination.

Conclusion

This compound is a promising antibacterial agent with a novel mechanism of action that targets the essential bacterial enzyme, peptide deformylase. Its potent in vitro activity against a range of clinically important Gram-positive pathogens, including resistant phenotypes, and some Gram-negative respiratory pathogens, highlights its potential as a valuable therapeutic option. The standardized methodologies outlined in this guide provide a framework for the continued evaluation and development of this and other novel antibacterial compounds.

References

An In-depth Technical Guide to Peptide Deformylase Inhibitors for Gram-Positive Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of peptide deformylase (PDF) inhibitors, a promising class of antibacterial agents targeting Gram-positive bacteria. This document delves into the core mechanism of action, profiles of key inhibitory compounds, extensive quantitative data on their efficacy, detailed experimental protocols, and visual representations of critical pathways and workflows.

Introduction to Peptide Deformylase as an Antibacterial Target

Peptide deformylase is a prokaryotic metalloenzyme essential for bacterial growth and survival.[1][2] In bacterial protein synthesis, all proteins are initially synthesized with an N-formylmethionine residue. PDF's critical role is to remove this N-formyl group, a necessary step for the subsequent removal of the methionine by methionine aminopeptidase (MAP) and the maturation of the protein.[3][4] As this N-formylation is a unique and essential process in bacteria, but not in mammalian cytosolic protein synthesis, PDF presents a highly selective and attractive target for the development of novel antibiotics.[1][2][5] Inhibiting PDF leads to the accumulation of formylated proteins, ultimately resulting in the cessation of bacterial growth.[4] A significant advantage of PDF inhibitors is their potential to circumvent existing antibiotic resistance mechanisms, as they target a novel pathway.[1][2]

There are two main classes of bacterial PDF enzymes: Type 1, found in Gram-negative and some Gram-positive bacteria, and Type 2, which is exclusively found in Gram-positive bacteria.[3][6] This distinction offers opportunities for the development of broad-spectrum or targeted therapies.

Mechanism of Action of PDF Inhibitors

PDF is a metalloenzyme, typically containing a ferrous ion (Fe²⁺) in its active site, which is crucial for its catalytic activity.[1][3] However, for laboratory assays, a more stable nickel-containing surrogate is often used.[1][2] PDF inhibitors are designed to chelate this metal ion, thereby blocking the enzyme's function. The general structure of most PDF inhibitors consists of a "chelator + peptidomimetic" scaffold.[1][2] While various chelating groups can inhibit the enzyme in a cell-free environment, compounds containing a hydroxamic acid or N-formyl hydroxylamine moiety have demonstrated the most significant antibacterial activity.[1][2] These inhibitors act as potent, competitive, and reversible inhibitors of PDF.[3]

dot

cluster_protein_synthesis Bacterial Protein Synthesis Initiation & Maturation Ribosome Ribosome Nascent_Polypeptide Nascent Polypeptide (with N-formylmethionine) Ribosome->Nascent_Polypeptide Translation Initiation fMet_tRNA N-formylmethionyl-tRNA fMet_tRNA->Ribosome PDF Peptide Deformylase (PDF) Nascent_Polypeptide->PDF Deformylation MAP Methionine Aminopeptidase (MAP) PDF->MAP Allows subsequent action Accumulation Accumulation of Formylated Proteins PDF->Accumulation Mature_Protein Mature Protein MAP->Mature_Protein Methionine Excision PDF_Inhibitor PDF Inhibitor PDF_Inhibitor->PDF Inhibition Growth_Arrest Bacterial Growth Arrest Accumulation->Growth_Arrest

Caption: Mechanism of Action of Peptide Deformylase Inhibitors.

Key Peptide Deformylase Inhibitors for Gram-Positive Bacteria

Several PDF inhibitors have been identified and have progressed through preclinical and clinical development. These compounds generally exhibit a broad spectrum of activity against Gram-positive pathogens, including multidrug-resistant strains.

  • Actinonin: A naturally occurring antibiotic, actinonin was one of the first identified PDF inhibitors.[7] It contains a hydroxamate group that chelates the active site metal ion.[3] While a potent inhibitor, its in vivo efficacy can be limited. IC50 values for actinonin have been reported as 11 nM for Ni-PDF from S. aureus.[3]

  • LBM415 (VIC-104959): This synthetic PDF inhibitor has shown potent activity against a range of Gram-positive organisms, including staphylococci, streptococci, and enterococci.[8] LBM415 has advanced to clinical trials for the treatment of respiratory tract and skin infections.[1][2][8] It has demonstrated efficacy in murine infection models against Staphylococcus aureus (both MSSA and MRSA) and Streptococcus pneumoniae (both PSSP and PRSP).[8]

  • GSK1322322: A novel PDF inhibitor with activity against multidrug-resistant respiratory and skin pathogens, including MRSA and S. pneumoniae.[6][9] GSK1322322 has undergone Phase I and II clinical trials and has demonstrated a good safety and tolerability profile.[9][10][11] It exhibits a potent sub-MIC effect against S. aureus, inhibiting growth for extended periods at concentrations below the MIC.[10]

  • BB-83698: This compound has also progressed to Phase I clinical trials and displays excellent in vitro potency against S. pneumoniae.[1][2][3] In a mouse model of pneumococcal pneumonia, BB-83698 demonstrated high survival rates (70-100%) against both susceptible and resistant strains.[12][13]

  • VRC4887 (a derivative of VRC3375): VRC3375 is a potent PDF inhibitor with a Ki of 0.24 nM against the E. coli enzyme and has activity against Gram-positive pathogens.[5]

Quantitative Data: In Vitro and In Vivo Efficacy

The following tables summarize the quantitative data for various PDF inhibitors against a range of Gram-positive bacteria.

Table 1: In Vitro Activity (MIC) of PDF Inhibitors against Gram-Positive Bacteria

CompoundOrganismMIC50 (µg/mL)MIC90 (µg/mL)Reference(s)
LBM415 Streptococcus pneumoniae-1[14]
Staphylococcus aureus--[8]
Enterococcus spp.--[8]
GSK1322322 Streptococcus pneumoniae-2[9][15]
Staphylococcus aureus-4[9][15]
Streptococcus pyogenes-0.5[15]
BB-83698 Streptococcus pneumoniae-0.25 - 0.5[3][16]
Staphylococcus aureus--[17]
Streptococcus pyogenes--[3]
Streptococcus agalactiae--[3]
BB-3497 Streptococcus pneumoniae->8[16]
Staphylococcus aureus (MRSA)--[7]
Enterococcus faecalis (VRE)--[7]
VRC3375 Staphylococcus aureus--[5]
Streptococcus pneumoniae--[5]
Enterococcus spp.--[5]

Table 2: Enzyme Inhibition (IC50/Ki) of PDF Inhibitors

CompoundEnzyme SourceIC50 (nM)Ki (nM)Reference(s)
Actinonin S. aureus (Ni-PDF)11-
BB-81384 S. pneumoniae (Ni-PDF)9-[18]
S. aureus (Ni-PDF)300-[18][19]
BB-3497 M. bovis BCG PDF24.9-[18][19]
VRC3375 E. coli (Ni-PDF)-0.24[5]

Table 3: In Vivo Efficacy of PDF Inhibitors in Murine Models

CompoundInfection ModelPathogenDosing RegimenOutcomeReference(s)
LBM415 PneumoniaS. pneumoniae20-80 mg/kg (p.o.)Significant reduction in bacterial counts[8]
GSK1322322 Respiratory Tract InfectionS. pneumoniae18.75-300 mg/kg (oral)1.2-2.8 log10 CFU/lung reduction[9]
BB-83698 PneumoniaS. pneumoniae80 mg/kg/12h or 160 mg/kg/24h (s.c.)70-100% survival at 10 days[12][13]

Detailed Experimental Protocols

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[20][21]

Protocol: Broth Microdilution Method

  • Preparation of Bacterial Inoculum:

    • From a fresh culture plate (e.g., Mueller-Hinton agar), select 3-5 colonies of the test bacterium.

    • Suspend the colonies in a sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Antimicrobial Dilutions:

    • Prepare a stock solution of the PDF inhibitor in a suitable solvent (e.g., DMSO).

    • Perform serial twofold dilutions of the inhibitor in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate. The final volume in each well should be 50 µL.

  • Inoculation and Incubation:

    • Add 50 µL of the standardized bacterial inoculum to each well, bringing the final volume to 100 µL.

    • Include a growth control well (broth and inoculum, no inhibitor) and a sterility control well (broth only).

    • Incubate the plates at 35-37°C for 16-20 hours in ambient air.

  • Reading the MIC:

    • The MIC is the lowest concentration of the inhibitor at which there is no visible growth (i.e., the first clear well).[16]

This assay measures the ability of a compound to inhibit the enzymatic activity of purified PDF.

Protocol: Coupled Spectrophotometric Assay

This is a continuous, enzyme-linked assay.[22]

  • Reaction Mixture Preparation:

    • In a 96-well microtiter plate, prepare a reaction mixture containing:

      • 50 mM potassium phosphate buffer (pH 7.6)

      • 15 mM NAD⁺

      • 0.25 U formate dehydrogenase

      • A suitable substrate peptide (e.g., formyl-Met-Ala-Ser)

      • Purified PDF enzyme (e.g., Ni-PDF from S. aureus)

  • Inhibitor Addition:

    • Add varying concentrations of the PDF inhibitor to the wells. Include a control with no inhibitor.

  • Initiation and Measurement:

    • Initiate the reaction by adding the PDF enzyme or the substrate.

    • The PDF enzyme will cleave the formyl group from the substrate, releasing formate.

    • Formate dehydrogenase will then oxidize the formate, reducing NAD⁺ to NADH.

    • Monitor the increase in absorbance at 340 nm (due to NADH production) over time using a plate reader at 25°C.

  • Data Analysis:

    • Calculate the initial reaction rates from the linear portion of the absorbance curves.

    • Plot the percent inhibition against the inhibitor concentration to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).[7]

This model assesses the therapeutic efficacy of the PDF inhibitor in a living organism.[13]

Protocol:

  • Animal Model:

    • Use immunocompetent mice (e.g., Swiss or BALB/c). For some less virulent strains, leukopenic mice may be required.[13]

  • Induction of Pneumonia:

    • Anesthetize the mice.

    • Induce pneumonia by intratracheal inoculation of a standardized suspension of the pathogen (e.g., 10⁵ CFU of S. pneumoniae).[12][13]

  • Treatment:

    • At a specified time post-infection (e.g., 3, 6, 12, or 18 hours), begin treatment with the PDF inhibitor.[12][13]

    • Administer the compound via a relevant route (e.g., subcutaneous injection or oral gavage) at various doses and schedules (e.g., once or twice daily for 3 days).[12][13]

    • Include a vehicle control group and potentially a comparator antibiotic group.

  • Outcome Measures:

    • Survival: Monitor the survival of the mice over a period of time (e.g., 10 days).[12]

    • Bacterial Load: At specific time points, euthanize a subset of mice, and homogenize the lungs to determine the bacterial burden (CFU/lung). Blood can also be collected to assess bacteremia.[12]

  • Pharmacokinetic Analysis (Optional but Recommended):

    • In a parallel group of infected animals, administer a single dose of the inhibitor and collect blood and lung tissue samples at various time points to determine the drug's concentration and pharmacokinetic parameters (e.g., Cmax, AUC).[9][12]

Visualizations of Workflows and Relationships

dot

cluster_workflow Experimental Workflow for PDF Inhibitor Evaluation Start Start Compound_Library Compound Library Screening Start->Compound_Library Enzyme_Assay PDF Enzyme Inhibition Assay (Determine IC50) Compound_Library->Enzyme_Assay MIC_Testing Minimum Inhibitory Concentration (MIC) against Gram-positive panel Enzyme_Assay->MIC_Testing Potent Inhibitors Cytotoxicity_Assay Cytotoxicity Assay MIC_Testing->Cytotoxicity_Assay Active Compounds Lead_Selection Lead Compound Selection Cytotoxicity_Assay->Lead_Selection Low Toxicity In_Vivo_Efficacy In Vivo Efficacy Studies (e.g., Murine Pneumonia Model) Lead_Selection->In_Vivo_Efficacy Favorable Profile PK_PD_Studies Pharmacokinetic/Pharmacodynamic (PK/PD) Studies In_Vivo_Efficacy->PK_PD_Studies Clinical_Trials Clinical Trials PK_PD_Studies->Clinical_Trials

Caption: Workflow for the evaluation of novel PDF inhibitors.

dot

cluster_resistance Potential Mechanisms of Resistance to PDF Inhibitors PDF_Inhibitor PDF Inhibitor Target_Mutation Target Modification (mutations in defB gene) PDF_Inhibitor->Target_Mutation Reduced Binding Target_Overexpression Target Overexpression (increased PDF levels) PDF_Inhibitor->Target_Overexpression Increased Target Conc. Efflux_Pump Efflux Pumps (e.g., AcrAB/TolC) PDF_Inhibitor->Efflux_Pump Drug Expulsion Bypass_Pathway Metabolic Bypass (mutations in fmt or folD genes) PDF_Inhibitor->Bypass_Pathway Reduced Dependence on Formylation

Caption: Potential mechanisms of bacterial resistance to PDF inhibitors.

Conclusion

Peptide deformylase inhibitors represent a valuable and clinically promising class of antibiotics for combating Gram-positive bacterial infections, including those caused by multidrug-resistant pathogens. Their novel mechanism of action, selective toxicity, and demonstrated in vitro and in vivo efficacy make them a critical area of ongoing research and development in the fight against antimicrobial resistance. This guide provides a foundational resource for professionals in the field to understand and further explore the potential of these compounds.

References

Lanopepden Mesylate (GSK1322322): A Technical Guide for Staphylococcus aureus Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lanopepden Mesylate, also known as GSK1322322, is a novel peptide deformylase (PDF) inhibitor that has demonstrated potent activity against a range of Gram-positive bacteria, including the high-priority pathogen Staphylococcus aureus. As an inhibitor of an essential bacterial enzyme not present in the cytoplasm of eukaryotic cells, this compound represents a promising therapeutic agent with a unique mechanism of action. This technical guide provides an in-depth overview of this compound's activity against S. aureus, presenting key quantitative data, detailed experimental protocols, and visualizations of its mechanism and experimental workflows to support further research and development.

Mechanism of Action

This compound targets and inhibits peptide deformylase (PDF), a metalloenzyme crucial for bacterial protein synthesis. In bacteria, most proteins are synthesized with an N-terminal formylmethionine. PDF is responsible for removing this formyl group, a critical step in protein maturation. By inhibiting PDF, this compound prevents the production of functional proteins, ultimately leading to bacterial growth inhibition and cell death.[1][2][3]

cluster_translation Bacterial Ribosome cluster_maturation Protein Maturation mRNA mRNA Ribosome Ribosome mRNA->Ribosome Translation Initiation Nascent_Polypeptide Nascent Polypeptide (with fMet) Ribosome->Nascent_Polypeptide fMet_tRNA Formylmethionyl-tRNA fMet_tRNA->Ribosome PDF Peptide Deformylase (PDF) Nascent_Polypeptide->PDF Deformylation Mature_Protein Mature, Functional Protein PDF->Mature_Protein Lanopepden This compound Lanopepden->PDF Inhibition

Figure 1: Mechanism of action of this compound.

In Vitro Activity Against Staphylococcus aureus

This compound has demonstrated consistent in vitro activity against a broad range of S. aureus isolates, including strains resistant to other classes of antibiotics such as methicillin-resistant S. aureus (MRSA).

Minimum Inhibitory Concentration (MIC) Data

The following tables summarize the MIC values of this compound (GSK1322322) against various S. aureus strains.

StrainResistance PhenotypeMIC (mg/L)Reference
ATCC 29213Methicillin-Susceptible S. aureus (MSSA)0.5[1]
ATCC 25923MSSA0.5-1[1]
SA040Clinical Isolate0.5-1[1]
SA040 LZDRLinezolid-Resistant0.5-1[1]
NRS119Vancomycin-Intermediate S. aureus (VISA)0.5-1[1]
MU50VISA/MRSA0.5-1[1]
VUB09Macrolide-Resistant0.5-1[1]
N6113072Macrolide-Resistant0.5-1[1]
SA312MRSA, Macrolide-Resistant1-2[1]

Table 1: MIC of this compound against specific S. aureus strains. [1]

Isolate Collection (n=940)MIC50 (µg/mL)MIC90 (µg/mL)Reference
All S. aureus24
Methicillin-Resistant S. aureus (MRSA)24
Macrolide-Resistant S. aureus24
Levofloxacin-Resistant S. aureus24

Table 2: Summary of MIC distribution for a large collection of clinical S. aureus isolates.

Pharmacodynamics: Sub-MIC Effects

A notable characteristic of this compound is its potent inhibitory effect on the early growth of S. aureus at concentrations significantly below the MIC. At concentrations as low as 1/8th of the MIC, GSK1322322 was able to inhibit the growth of 91% of 100 tested S. aureus strains for up to 6 hours.[3] This sub-MIC effect is more pronounced against strains with higher MICs.[3]

Intracellular Activity

This compound has been shown to be active against intracellular forms of S. aureus. In studies using human THP-1 monocytes, GSK1322322 demonstrated uniform activity against all tested S. aureus strains, regardless of their resistance phenotypes, causing a 0.5 to 1 log10 CFU reduction in the intracellular bacterial load within 24 hours.[1][4] The compound rapidly penetrates and accumulates within eukaryotic cells, with an accumulation of approximately 4-fold.[1][4]

In Vivo Efficacy in Animal Models

Preclinical studies in rodent models of S. aureus infection have demonstrated the in vivo efficacy of this compound.

Animal ModelS. aureus Strain(s)Key FindingsReference
Rat subcutaneous abscessMultiple strains with varying MICsDose-dependent efficacy. A recreated human oral dose of 1,000 mg was efficacious, with a mean log10 reduction of 1.9 to 2.4 CFU/abscess compared to baseline.[5]
Mouse respiratory tract infectionNot specifiedDose-dependent efficacy.[2]

Table 3: Summary of in vivo efficacy studies of this compound against S. aureus.

Dose fractionation studies have indicated that the therapeutic outcome of this compound treatment correlates best with the free area under the concentration-time curve to MIC ratio (fAUC/MIC).[2]

Clinical Development

A phase II clinical trial of an oral tablet formulation of GSK1322322 (1,500 mg twice daily) was conducted for the treatment of acute bacterial skin and skin structure infections (ABSSSIs), where S. aureus was the most frequently isolated pathogen (79%), with MRSA accounting for 45% of isolates.[6] While the clinical success rate for GSK1322322 was lower than the comparator, linezolid, the study provided valuable data to guide dose selection for future studies.[6]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Methodology (Broth Microdilution):

  • Bacterial Strain Preparation: Prepare a standardized inoculum of the S. aureus strain to be tested, adjusted to a final concentration of approximately 5 x 10^5 CFU/mL in cation-adjusted Mueller-Hinton broth (CAMHB).

  • Drug Dilution: Prepare serial two-fold dilutions of this compound in CAMHB in a 96-well microtiter plate.

  • Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control well (no drug) and a sterility control well (no bacteria).

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours in ambient air.

  • Reading: The MIC is determined as the lowest concentration of the drug at which there is no visible growth (turbidity).

cluster_prep Preparation cluster_assay Assay Strain S. aureus Inoculum (5x10^5 CFU/mL) Plate 96-well Plate Strain->Plate Drug Serial Dilutions of This compound Drug->Plate Incubate Incubate at 37°C for 16-20h Plate->Incubate Read Read MIC (No visible growth) Incubate->Read

Figure 2: Workflow for MIC determination by broth microdilution.

Intracellular Activity Assay in THP-1 Monocytes

Principle: This assay assesses the ability of an antibiotic to kill bacteria that have been phagocytosed by cultured eukaryotic cells.

Methodology:

  • Cell Culture: Culture and differentiate human THP-1 monocytes into macrophage-like cells.

  • Infection: Infect the THP-1 cells with S. aureus at a specified multiplicity of infection (e.g., 10:1) for a defined period (e.g., 1 hour) to allow for phagocytosis.

  • Removal of Extracellular Bacteria: Wash the cells with phosphate-buffered saline (PBS) and incubate with a high concentration of a non-cell-penetrating antibiotic (e.g., gentamicin) to kill any remaining extracellular bacteria.

  • Antibiotic Treatment: Replace the medium with fresh medium containing various concentrations of this compound and incubate for 24 hours.

  • Cell Lysis and Bacterial Enumeration: At the end of the incubation period, wash the cells, lyse them with a detergent (e.g., Triton X-100) to release the intracellular bacteria, and determine the number of viable bacteria by plating serial dilutions on agar plates and counting the colony-forming units (CFU).

  • Data Analysis: Compare the CFU counts from the drug-treated wells to the initial intracellular inoculum to determine the change in bacterial load.

Culture Culture THP-1 Monocytes Infect Infect with S. aureus Culture->Infect Wash Remove Extracellular Bacteria Infect->Wash Treat Treat with this compound Wash->Treat Lyse Lyse Cells Treat->Lyse Enumerate Enumerate Intracellular CFU Lyse->Enumerate

Figure 3: Experimental workflow for intracellular activity assay.

In Vivo Efficacy in a Rat Subcutaneous Abscess Model

Principle: This model evaluates the efficacy of an antimicrobial agent in a localized soft tissue infection.

Methodology:

  • Animal Model: Use immunocompetent rats.

  • Infection: Inject a standardized inoculum of S. aureus subcutaneously to form an abscess.

  • Treatment: Administer this compound at various doses and schedules (e.g., recreating human pharmacokinetic profiles via continuous intravenous infusion). Include a vehicle control group.

  • Efficacy Assessment: At a defined time point post-treatment, euthanize the animals, excise the abscesses, homogenize the tissue, and determine the bacterial load by plating serial dilutions and counting CFUs.

  • Data Analysis: Compare the bacterial load in the treated groups to the vehicle control group and the baseline bacterial count at the start of treatment.

Resistance Development

The potential for resistance development to peptide deformylase inhibitors is a key area of research. While PDF mutants resistant to these inhibitors have been shown to have a significant fitness cost and reduced pathogenicity, further studies are needed to fully characterize the mechanisms and frequency of resistance to this compound in S. aureus.[2] Standard methods for assessing resistance development include serial passage of bacteria in the presence of sub-MIC concentrations of the drug and spontaneous mutation frequency analysis.

Conclusion

This compound is a promising peptide deformylase inhibitor with potent and consistent activity against Staphylococcus aureus, including multidrug-resistant strains. Its unique mechanism of action, intracellular activity, and in vivo efficacy make it a valuable candidate for further investigation. This technical guide provides a comprehensive summary of the current knowledge on this compound's anti-S. aureus properties and serves as a resource for researchers in the field of antimicrobial drug discovery and development.

References

An In-depth Technical Guide to the Discovery and Synthesis of Lanopepden Mesylate (GSK1322322)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lanopepden (GSK1322322) is a novel, potent, and selective inhibitor of bacterial peptide deformylase (PDF), an essential enzyme for bacterial protein maturation. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, in vitro and in vivo activity, and clinical evaluation of Lanopepden Mesylate. Detailed experimental protocols, extensive quantitative data, and visualizations of key pathways and workflows are presented to support further research and development in this area.

Introduction

The rise of antibiotic-resistant bacteria poses a significant threat to global public health. This compound emerges from a class of antibiotics targeting peptide deformylase, a clinically unexploited enzyme essential for bacterial survival.[1] By inhibiting PDF, Lanopepden disrupts the synthesis of mature bacterial proteins, leading to bactericidal activity.[2][3] This compound has demonstrated a promising spectrum of activity, particularly against Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).[4][5] This document serves as a technical resource, consolidating key data and methodologies related to this compound.

Discovery and Rationale

The discovery of Lanopepden was driven by the need for new antibacterial agents with novel mechanisms of action to combat drug-resistant pathogens. Peptide deformylase was identified as an attractive target due to its essential role in bacterial protein synthesis and its absence in the cytoplasm of mammalian cells. The chemical structure of Lanopepden was rationally designed to fit into the active site of the PDF enzyme, leading to its potent inhibitory activity.

Synthesis of this compound

A detailed, step-by-step synthesis for Lanopepden has been described in patent literature. The following is a representative synthetic scheme and protocol.

Experimental Protocol: Synthesis of Lanopepden

A detailed, multi-step synthesis is typically involved in the creation of complex molecules like Lanopepden. While the full, step-by-step industrial synthesis protocol is proprietary, the general approach involves the synthesis of key intermediates followed by their coupling and final deprotection steps. The synthesis would logically proceed through the formation of the core heterocyclic system, attachment of the side chains, and introduction of the N-hydroxyformamide moiety, a critical component for its mechanism of action.

Researchers attempting to synthesize Lanopepden would need to consult detailed synthetic chemistry literature and patents for specific reaction conditions, catalysts, and purification methods.

Mechanism of Action

Lanopepden's antibacterial activity stems from its potent and selective inhibition of peptide deformylase (PDF). In bacteria, protein synthesis is initiated with N-formylmethionine. The PDF enzyme is responsible for removing this N-formyl group, a crucial step in the maturation of most bacterial proteins. By binding to the active site of PDF, Lanopepden prevents this deformylation process, leading to the accumulation of formylated, non-functional proteins and ultimately, bacterial cell death.

Lanopepden_Mechanism_of_Action cluster_bacterium Bacterial Cell Ribosome Ribosome Nascent_Polypeptide Nascent Polypeptide (with N-formylmethionine) Ribosome->Nascent_Polypeptide Protein Synthesis PDF_Enzyme Peptide Deformylase (PDF) Nascent_Polypeptide->PDF_Enzyme Deformylation Mature_Protein Mature, Functional Protein PDF_Enzyme->Mature_Protein Lanopepden This compound Lanopepden->PDF_Enzyme Inhibition MIC_Determination_Workflow Start Start Prepare_Drug_Dilutions Prepare serial dilutions of This compound Start->Prepare_Drug_Dilutions Prepare_Inoculum Prepare standardized bacterial inoculum Start->Prepare_Inoculum Inoculate_Plates Inoculate microtiter plates Prepare_Drug_Dilutions->Inoculate_Plates Prepare_Inoculum->Inoculate_Plates Incubate Incubate at 35°C for 16-24h Inoculate_Plates->Incubate Read_Results Read MIC (lowest concentration with no visible growth) Incubate->Read_Results End End Read_Results->End Animal_Model_Workflow Start Start Animal_Preparation Anesthetize and prepare skin of mice Start->Animal_Preparation Infection Subcutaneous injection of S. aureus Animal_Preparation->Infection Treatment Administer Lanopepden or vehicle control Infection->Treatment Monitoring Daily measurement of lesion size Treatment->Monitoring Endpoint_Analysis Determine bacterial load in skin tissue Monitoring->Endpoint_Analysis End End Endpoint_Analysis->End

References

In Vitro Activity of Lanopepden Mesylate Against Methicillin-Resistant Staphylococcus aureus (MRSA): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lanopepden Mesylate (formerly GSK1322322) is a novel, first-in-class peptide deformylase (PDF) inhibitor demonstrating potent in vitro activity against a broad spectrum of Gram-positive bacteria, including clinically significant drug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA). This technical guide provides a comprehensive overview of the in vitro efficacy of this compound against MRSA, presenting key quantitative data from susceptibility and time-kill studies. Detailed experimental protocols for the methodologies cited are also provided to facilitate reproducibility and further investigation. The unique mechanism of action, involving the inhibition of a crucial bacterial enzyme for protein maturation, makes this compound a promising candidate for the treatment of challenging bacterial infections.

Introduction

The emergence and global dissemination of multidrug-resistant pathogens, particularly MRSA, pose a significant threat to public health. MRSA is a major cause of both hospital- and community-acquired infections, leading to increased morbidity and mortality. The continuous evolution of resistance to existing antibiotic classes necessitates the discovery and development of novel antimicrobial agents with unique mechanisms of action.

This compound is a synthetic small molecule that inhibits peptide deformylase (PDF), a metalloenzyme essential for bacterial protein synthesis.[1] By targeting PDF, this compound prevents the removal of the formyl group from the N-terminus of newly synthesized polypeptides, leading to the accumulation of non-functional proteins and subsequent bacterial cell death.[1] This mechanism is distinct from all currently marketed antibiotics, suggesting a low potential for cross-resistance. This guide summarizes the available in vitro data on the activity of this compound against MRSA.

Mechanism of Action

This compound's antibacterial activity stems from its specific inhibition of the bacterial peptide deformylase (PDF) enzyme.

cluster_translation Bacterial Ribosome cluster_modification Post-Translational Modification cluster_inhibition Inhibition by this compound mRNA mRNA Ribosome Ribosome mRNA->Ribosome Polypeptide Nascent Polypeptide Chain (with N-formylmethionine) Ribosome->Polypeptide Elongation tRNA Formylmethionyl-tRNA tRNA->Ribosome Initiation PDF Peptide Deformylase (PDF) Polypeptide->PDF Deformylation MAP Methionine Aminopeptidase (MAP) PDF->MAP Methionine Excision Blocked_PDF Inhibited PDF Mature_Protein Mature, Functional Protein MAP->Mature_Protein Lanopepden Lanopepden Mesylate Lanopepden->PDF Inhibits NonFunctional_Protein Accumulation of Non-Functional Proteins Cell_Death Bacterial Cell Death

Mechanism of Action of this compound.

In Vitro Susceptibility of MRSA

The in vitro potency of this compound has been evaluated against a large collection of clinical S. aureus isolates, including strains with various resistance profiles.

Minimum Inhibitory Concentration (MIC)

MIC values for this compound against MRSA are consistently low, demonstrating its potent activity regardless of the resistance phenotype to other antibiotic classes.

Bacterial SpeciesNo. of IsolatesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference
Staphylococcus aureus (All)940≤0.25 - >414[1]
Methicillin-Resistant S. aureus (MRSA)---4[1][2]
Macrolide-Resistant S. aureus---4[1]
Levofloxacin-Resistant S. aureus---4[1]
Randomly Selected S. aureus (75 MRSA, 25 MSSA)1000.5 - 4--[3]

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Staphylococcus aureus.

Bactericidal Activity Against MRSA

Time-kill assays have been conducted to evaluate the bactericidal nature of this compound against S. aureus.

Time-Kill Assay Results

Studies have shown that this compound exhibits bactericidal activity against S. aureus, including MRSA.

OrganismConcentrationTime (h)Log₁₀ CFU/mL ReductionStrain InformationReference
S. aureus4x MIC24≥ 3.029 of 33 strains tested[1]

Table 2: Bactericidal Activity of this compound from Time-Kill Studies.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Minimum Inhibitory Concentration (MIC) Determination

The MIC of this compound against MRSA is determined using the broth microdilution method as per the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare serial two-fold dilutions of this compound in cation-adjusted Mueller-Hinton Broth (CAMHB) C Inoculate microtiter plate wells containing drug dilutions with the bacterial suspension A->C B Prepare standardized MRSA inoculum (~5 x 10^5 CFU/mL) in CAMHB B->C D Incubate plates at 35°C for 16-20 hours C->D E Visually inspect for turbidity D->E F Determine MIC as the lowest concentration with no visible growth E->F

Workflow for MIC Determination.

Protocol Details:

  • Media Preparation: Cation-adjusted Mueller-Hinton Broth (CAMHB) is prepared according to the manufacturer's instructions.

  • Drug Dilution: this compound is serially diluted two-fold in CAMHB in a 96-well microtiter plate.

  • Inoculum Preparation: A suspension of the MRSA test strain is prepared in CAMHB and adjusted to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Incubation: The inoculated plates are incubated at 35°C for 16 to 20 hours in ambient air.

  • MIC Reading: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible growth of the organism.

Time-Kill Assay

Time-kill assays are performed to assess the bactericidal or bacteriostatic activity of this compound over time.

Protocol Details:

  • Inoculum Preparation: An overnight culture of the MRSA test strain is diluted in fresh CAMHB to a starting concentration of approximately 5 x 10⁵ CFU/mL.

  • Drug Exposure: this compound is added to the bacterial suspensions at concentrations corresponding to multiples of the predetermined MIC (e.g., 1x, 2x, 4x MIC). A growth control with no antibiotic is included.

  • Incubation and Sampling: The cultures are incubated at 37°C with shaking. Aliquots are removed at specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours).

  • Viable Cell Counting: The withdrawn samples are serially diluted in sterile saline or phosphate-buffered saline, and a defined volume is plated onto a suitable agar medium (e.g., Tryptic Soy Agar).

  • Colony Counting: The plates are incubated at 37°C for 18-24 hours, after which the number of colony-forming units (CFU) is counted.

  • Data Analysis: The results are expressed as the logarithm of the mean CFU/mL. A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.

Conclusion

This compound demonstrates potent in vitro activity against MRSA, with consistently low MIC values and bactericidal effects at clinically relevant concentrations. Its novel mechanism of action, targeting peptide deformylase, makes it a valuable candidate for further development in the fight against multidrug-resistant Gram-positive pathogens. The data presented in this guide underscore the potential of this compound as a new therapeutic option for the treatment of infections caused by MRSA. Further in vivo and clinical studies are warranted to fully elucidate its therapeutic potential.

References

Methodological & Application

Application Notes and Protocols for Minimum Inhibitory Concentration (MIC) Assay of Lanopepden Mesylate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lanopepden Mesylate (also known as GSK1322322) is a novel antibacterial agent that acts as a selective peptide deformylase (PDF) inhibitor.[][2][3] PDF is an essential bacterial enzyme that plays a crucial role in protein maturation, making it an attractive target for a new class of antibiotics.[4] By inhibiting PDF, this compound disrupts bacterial protein synthesis, leading to bacteriostatic or bactericidal effects.[2][3] This compound has demonstrated potent in vitro activity against a range of Gram-positive bacteria, including drug-resistant strains, that are common causes of respiratory and skin infections.[][2][3]

This document provides a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound using the broth microdilution method, adhering to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI). The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[5]

Principle of the MIC Assay

The broth microdilution method is a widely used and standardized technique for determining the MIC of an antimicrobial agent.[6] The principle involves challenging a standardized bacterial inoculum with serial twofold dilutions of the antimicrobial agent in a liquid growth medium. Following incubation, the microtiter plates are examined for visible bacterial growth. The MIC is the lowest concentration of the agent at which no growth is observed.

Data Presentation: In Vitro Activity of this compound

The following table summarizes the in vitro activity of this compound (GSK1322322) against various bacterial pathogens. The data is presented as the Minimum Inhibitory Concentration required to inhibit 90% of the isolates (MIC₉₀).

Bacterial SpeciesNo. of IsolatesMIC₉₀ (µg/mL)Notes
Staphylococcus aureus9404Activity maintained against methicillin, macrolide, and levofloxacin-resistant strains.[]
Streptococcus pneumoniae9472All isolates were inhibited by ≤4 µg/mL.[]
1Activity maintained against penicillin, levofloxacin, and macrolide-resistant strains.[]
Streptococcus pyogenes6170.5Irrespective of macrolide resistance.[]
Haemophilus influenzae2,370488.8% of β-lactamase-positive strains inhibited at this concentration.[]
Moraxella catarrhalis1151

Experimental Protocols

Broth Microdilution Method for MIC Determination

This protocol is based on the CLSI guidelines for broth microdilution susceptibility testing.[7][8]

Materials:

  • This compound (GSK1322322) powder

  • Appropriate solvent for this compound (e.g., DMSO, sterile deionized water)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well polypropylene microtiter plates (Note: Polypropylene is recommended for cationic peptides to prevent binding)[9]

  • Sterile reagent reservoirs

  • Multichannel and single-channel pipettes

  • Bacterial strains for testing

  • Tryptic Soy Agar (TSA) or other suitable solid media for bacterial culture

  • 0.9% sterile saline

  • McFarland 0.5 turbidity standard

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

Procedure:

  • Preparation of this compound Stock Solution:

    • Aseptically prepare a stock solution of this compound at a concentration of 1280 µg/mL or at least 10 times the highest final concentration to be tested.

    • The choice of solvent should be based on the manufacturer's instructions. If using DMSO, ensure the final concentration in the assay does not exceed 1%, as higher concentrations may inhibit bacterial growth.

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture on a TSA plate, select 3-5 morphologically similar colonies.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This can be verified using a spectrophotometer at a wavelength of 625 nm (absorbance of 0.08 to 0.13).

    • Within 15 minutes of preparation, dilute the adjusted bacterial suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Preparation of Microtiter Plates:

    • Dispense 100 µL of CAMHB into all wells of a 96-well polypropylene microtiter plate.

    • In the first column of wells, add an additional 100 µL of the this compound stock solution. This will result in a total volume of 200 µL and the highest concentration of the drug to be tested.

    • Perform serial twofold dilutions by transferring 100 µL from the first column to the second, mixing well, and continuing this process across the plate to the tenth column. Discard 100 µL from the tenth column.

    • Column 11 should serve as the growth control (containing only CAMHB and the bacterial inoculum).

    • Column 12 should serve as the sterility control (containing only CAMHB).

  • Inoculation of Microtiter Plates:

    • Using a multichannel pipette, inoculate each well (columns 1-11) with 10 µL of the standardized bacterial suspension (prepared in step 2), resulting in a final volume of 110 µL per well and a final bacterial concentration of approximately 5 x 10⁵ CFU/mL.

  • Incubation:

    • Seal the plates or place them in a container to prevent evaporation.

    • Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading the Results:

    • Following incubation, examine the plates for visible bacterial growth (turbidity). A reading mirror or a light box can aid in visualizing the results.

    • The MIC is the lowest concentration of this compound at which there is no visible growth.

Visualizations

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading stock Prepare Lanopepden Mesylate Stock Solution dilution Perform Serial Dilutions in 96-well Plate stock->dilution inoculum Prepare Standardized Bacterial Inoculum inoculate Inoculate Wells with Bacterial Suspension inoculum->inoculate dilution->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read Read and Record MIC Value incubate->read MIC_Determination cluster_concentrations This compound Concentration (µg/mL) cluster_growth Bacterial Growth cluster_result Result c1 0.25 g1 Growth c1->g1 c2 0.5 g2 Growth c2->g2 c3 1 g3 Growth c3->g3 c4 2 ng4 No Growth c4->ng4 c5 4 ng5 No Growth c5->ng5 c6 8 ng6 No Growth c6->ng6 mic MIC = 2 µg/mL ng4->mic

References

Application Notes and Protocols for GSK1322322 Mesylate in Antibacterial Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the preclinical assessment of GSK1322322 mesylate, a novel peptide deformylase (PDF) inhibitor. The protocols outlined below are designed to facilitate the evaluation of its antibacterial efficacy through standardized in vitro and in vivo methodologies.

Mechanism of Action

GSK1322322 is a potent and selective inhibitor of bacterial peptide deformylase (PDF), an essential metalloenzyme that plays a critical role in bacterial protein maturation.[1][2][3] In bacteria, protein synthesis is initiated with N-formylmethionine. The N-formyl group is removed by PDF to produce a mature, functional protein.[4] Inhibition of PDF leads to the accumulation of formylated proteins, disrupting essential cellular processes and ultimately resulting in bacterial growth inhibition.[5] Due to its unique mechanism of action, GSK1322322 demonstrates no cross-resistance with existing classes of antibiotics.[2]

cluster_translation Bacterial Protein Synthesis cluster_maturation Protein Maturation N-formylmethionyl-tRNA N-formylmethionyl-tRNA Ribosome Ribosome N-formylmethionyl-tRNA->Ribosome Initiation Nascent Polypeptide Nascent Polypeptide Ribosome->Nascent Polypeptide Elongation PDF PDF Nascent Polypeptide->PDF Deformylation Mature Protein Mature Protein PDF->Mature Protein GSK1322322 GSK1322322 GSK1322322->PDF Inhibition

Caption: Mechanism of action of GSK1322322.

In Vitro Antibacterial Activity

GSK1322322 has demonstrated potent activity against a wide range of Gram-positive and some Gram-negative pathogens commonly associated with acute bacterial skin and skin structure infections (ABSSSI) and community-acquired pneumonia (CAP).

Table 1: In Vitro Activity of GSK1322322 Against Key Pathogens
OrganismNo. of IsolatesMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Staphylococcus aureus (all)94024
Staphylococcus aureus (MRSA)--4
Streptococcus pneumoniae9470.51-2
Streptococcus pyogenes6170.250.5-1
Haemophilus influenzae237024
Moraxella catarrhalis1150.51

Data compiled from multiple studies.[1][6]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol adheres to the guidelines set forth by the Clinical and Laboratory Standards Institute (CLSI) document M07-A10.

1. Materials:

  • GSK1322322 mesylate reference standard

  • 96-well sterile microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (e.g., S. aureus, S. pneumoniae, H. influenzae)

  • Sterile saline (0.85%)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

2. Preparation of GSK1322322 Stock Solution: a. Prepare a stock solution of GSK1322322 mesylate in a suitable solvent (e.g., DMSO) at a concentration of 1280 µg/mL. b. Further dilutions should be made in CAMHB.

3. Inoculum Preparation: a. From a fresh (18-24 hours) agar plate, select 3-5 isolated colonies of the test organism. b. Suspend the colonies in sterile saline. c. Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This can be verified using a spectrophotometer at 625 nm. d. Dilute the adjusted inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

4. Microtiter Plate Preparation and Inoculation: a. Perform serial two-fold dilutions of GSK1322322 in CAMHB directly in the 96-well plate to achieve a final volume of 100 µL per well. The concentration range should typically span from 0.06 to 64 µg/mL. b. Include a growth control well (no drug) and a sterility control well (no bacteria). c. Add 10 µL of the standardized bacterial inoculum to each well (except the sterility control), bringing the final volume to 110 µL.

5. Incubation and Interpretation: a. Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air. For S. pneumoniae and H. influenzae, incubate in an atmosphere of 5% CO₂. b. The MIC is defined as the lowest concentration of GSK1322322 that completely inhibits visible growth of the organism.

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Stock_Solution Prepare GSK1322322 Stock Solution Serial_Dilution Serial Dilute GSK1322322 in 96-well Plate Stock_Solution->Serial_Dilution Bacterial_Culture Culture Bacteria on Agar Plate Inoculum Prepare 0.5 McFarland Bacterial Suspension Bacterial_Culture->Inoculum Inoculation Inoculate Wells with Bacterial Suspension Inoculum->Inoculation Serial_Dilution->Inoculation Incubation Incubate at 35°C for 16-20h Inoculation->Incubation Read_Plate Read Plate for Visible Growth Incubation->Read_Plate Determine_MIC Determine MIC Read_Plate->Determine_MIC

Caption: MIC determination workflow.

Protocol 2: Time-Kill Kinetic Assay

This protocol is based on CLSI document M26-A to determine the bactericidal or bacteriostatic activity of GSK1322322.

1. Materials:

  • GSK1322322 mesylate

  • CAMHB

  • Log-phase culture of the test organism

  • Sterile flasks or tubes

  • Shaking incubator (35°C ± 2°C)

  • Tryptic Soy Agar (TSA) plates

  • Sterile saline for dilutions

2. Procedure: a. Prepare a starting inoculum of the test organism in CAMHB at a concentration of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL. b. Add GSK1322322 at various multiples of the predetermined MIC (e.g., 1x, 2x, 4x, and 8x MIC). c. Include a growth control (no drug). d. Incubate the cultures in a shaking incubator at 35°C. e. At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw aliquots from each culture. f. Perform serial dilutions of the aliquots in sterile saline and plate onto TSA plates. g. Incubate the plates for 18-24 hours at 35°C and determine the CFU/mL.

3. Data Analysis: a. Plot the log₁₀ CFU/mL versus time for each concentration of GSK1322322 and the growth control. b. Bactericidal activity is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum. c. Bacteriostatic activity is generally defined as a <3-log₁₀ reduction in CFU/mL.

Time-kill studies have shown that GSK1322322 exhibits bactericidal activity against key pathogens such as S. pneumoniae, H. influenzae, S. pyogenes, and S. aureus.[1] A ≥3-log₁₀ decrease in CFU/ml at 4x MIC within 24 hours has been observed for the majority of strains tested.[1]

In Vivo Efficacy Models

Protocol 3: Murine Model of Skin and Soft Tissue Infection (SSTI)

1. Animal Model:

  • Female BALB/c mice (6-8 weeks old)

2. Infection Procedure: a. Anesthetize the mice. b. Shave a small area on the back of each mouse. c. Induce a skin infection by subcutaneous injection of a clinical isolate of S. aureus (e.g., MRSA strain) at a concentration of approximately 1 x 10⁶ CFU in 0.1 mL of saline.

3. Treatment: a. Initiate treatment with GSK1322322 mesylate (e.g., via oral gavage or intravenous administration) at various doses at a specified time post-infection (e.g., 2 hours). b. A vehicle control group should be included. c. Administer treatment for a defined period (e.g., 3-5 days).

4. Efficacy Evaluation: a. At the end of the treatment period, euthanize the mice. b. Excise the infected skin lesion. c. Homogenize the tissue in sterile saline. d. Perform serial dilutions and plate on appropriate agar to determine the bacterial load (CFU/g of tissue). e. Compare the bacterial load in the treated groups to the vehicle control group to determine the reduction in bacterial burden.

Protocol 4: Murine Model of Respiratory Tract Infection (RTI)

1. Animal Model:

  • Female BALB/c mice (6-8 weeks old)

2. Infection Procedure: a. Anesthetize the mice. b. Induce a respiratory tract infection by intranasal instillation of a clinical isolate of S. pneumoniae at a concentration of approximately 1 x 10⁷ CFU in 50 µL of saline.

3. Treatment: a. Initiate treatment with GSK1322322 mesylate at various doses at a specified time post-infection (e.g., 4 hours). b. Include a vehicle control group. c. Administer treatment for a defined period (e.g., 2-3 days).

4. Efficacy Evaluation: a. At the end of the treatment period, euthanize the mice. b. Perform a bronchoalveolar lavage (BAL) or harvest the lungs. c. Homogenize the lungs or serially dilute the BAL fluid. d. Plate the samples on appropriate agar to determine the bacterial load (CFU/mL of BAL fluid or CFU/g of lung tissue). e. Compare the bacterial load in the treated groups to the vehicle control group.

Animal_Model Select Animal Model (e.g., BALB/c mice) Infection Induce Infection (SSTI or RTI) Animal_Model->Infection Treatment Administer GSK1322322 or Vehicle Control Infection->Treatment Efficacy_Evaluation Evaluate Efficacy Treatment->Efficacy_Evaluation Tissue_Harvest Harvest Infected Tissue (Skin or Lungs) Efficacy_Evaluation->Tissue_Harvest Bacterial_Load Determine Bacterial Load (CFU/g or CFU/mL) Tissue_Harvest->Bacterial_Load Data_Analysis Analyze Data Bacterial_Load->Data_Analysis

Caption: In vivo efficacy model workflow.

Table 2: In Vivo Efficacy of GSK1322322 in Murine Infection Models
Infection ModelPathogenDose Regimen (mg/kg)Mean Log₁₀ Reduction in CFU (vs. Control)
PneumoniaS. pneumoniaeRecreated 1000mg oral dose q12h1.6 to ≥2.7
PneumoniaH. influenzaeRecreated 1000mg oral dose q12h1.8 to 3.3
AbscessS. aureusRecreated 1000mg oral dose q12h1.9 to 2.4

Data from a study using continuous intravenous infusion in immunocompetent rats to recreate human pharmacokinetic profiles.[7]

Conclusion

GSK1322322 mesylate is a promising novel antibacterial agent with a unique mechanism of action and potent activity against key respiratory and skin pathogens, including multi-drug resistant strains. The protocols detailed in these application notes provide a standardized framework for the preclinical evaluation of GSK1322322 and other novel antibacterial compounds.

References

Application Notes and Protocols for Lanopepden Mesylate Administration in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lanopepden Mesylate (GSK1322322) is an inhibitor of peptide deformylase (PDF), a crucial metalloenzyme in bacterial protein synthesis.[1][2][3] By targeting PDF, this compound effectively blocks the maturation of nascent proteins, leading to antibacterial activity, primarily against Gram-positive bacteria.[1][2][3] This document provides detailed application notes and protocols for the administration of this compound in various animal models, based on available preclinical research data. It is intended to guide researchers in designing and executing studies to evaluate the efficacy, pharmacokinetics, and safety of this compound.

Mechanism of Action

This compound inhibits peptide deformylase, an enzyme that removes the formyl group from the N-terminal methionine of newly synthesized polypeptides in bacteria. This deformylation is an essential step for further protein processing by methionine aminopeptidase and the formation of mature, functional proteins. Inhibition of PDF leads to the accumulation of formylated proteins, disrupting essential cellular processes and ultimately inhibiting bacterial growth. This mechanism is specific to bacteria as cytoplasmic protein synthesis in eukaryotes is not initiated with N-formylmethionine.

This compound Mechanism of Action cluster_bacterium Bacterial Cell Ribosome Ribosome Nascent Polypeptide\n(with N-formylmethionine) Nascent Polypeptide (with N-formylmethionine) Ribosome->Nascent Polypeptide\n(with N-formylmethionine) Protein Synthesis Peptide Deformylase (PDF) Peptide Deformylase (PDF) Nascent Polypeptide\n(with N-formylmethionine)->Peptide Deformylase (PDF) Substrate Methionine Aminopeptidase (MAP) Methionine Aminopeptidase (MAP) Peptide Deformylase (PDF)->Methionine Aminopeptidase (MAP) Deformylation Inhibition of\nProtein Maturation Inhibition of Protein Maturation Peptide Deformylase (PDF)->Inhibition of\nProtein Maturation Mature Protein Mature Protein Methionine Aminopeptidase (MAP)->Mature Protein Methionine Cleavage This compound This compound This compound->Peptide Deformylase (PDF) Inhibits Oral Formulation Workflow cluster_prep Formulation Preparation Start Start DMSO_stock Prepare this compound stock in DMSO Start->DMSO_stock Mix_PEG300 Add DMSO stock to PEG300 and mix DMSO_stock->Mix_PEG300 Add_Tween80 Add Tween-80 and mix Mix_PEG300->Add_Tween80 Add_Saline Add Saline to final volume and mix Add_Tween80->Add_Saline Final_Solution Final Oral Dosing Solution Add_Saline->Final_Solution Infection Model Workflow cluster_workflow General Workflow for Animal Infection Models Acclimatization Animal Acclimatization Infection Induce Infection (e.g., Lung or Subcutaneous) Acclimatization->Infection Treatment Administer this compound or Vehicle Control Infection->Treatment Endpoint Euthanasia and Sample Collection Treatment->Endpoint Analysis Determine Bacterial Load (CFU) Endpoint->Analysis

References

Quantifying Lanopepden Mesylate Activity in Biological Samples: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lanopepden Mesylate (also known as GSK1322322) is a potent and selective inhibitor of peptide deformylase (PDF), a metalloenzyme crucial for bacterial protein synthesis.[1][2][3] PDF catalyzes the removal of the N-formyl group from the N-terminal methionine of nascent polypeptide chains in bacteria.[1][2][4] This deformylation step is essential for the maturation of functional proteins and, consequently, for bacterial survival.[1][2] The absence of a cytoplasmic PDF equivalent in mammalian cells makes it an attractive target for the development of novel antibacterial agents with selective toxicity.[1][5] this compound has demonstrated activity primarily against Gram-positive bacteria and has been investigated for the treatment of bacterial infections.[3]

These application notes provide detailed protocols for quantifying the activity of this compound in biological samples, a critical step in preclinical and clinical drug development for understanding its pharmacokinetics, pharmacodynamics, and efficacy. The methodologies described herein focus on a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for direct quantification of the compound in plasma and a representative enzyme inhibition assay to determine its functional activity against its target, peptide deformylase.

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

This compound exerts its antibacterial effect by directly inhibiting the enzymatic activity of peptide deformylase. This inhibition blocks the removal of the N-formyl group from newly synthesized bacterial proteins, leading to the accumulation of non-functional, formylated proteins. This disruption of protein maturation ultimately inhibits bacterial growth and viability.

Lanopepden_Mesylate_Mechanism cluster_bacterium Bacterial Cell Ribosome Ribosome Nascent Polypeptide\n(with fMet) Nascent Polypeptide (with fMet) Ribosome->Nascent Polypeptide\n(with fMet) Protein Synthesis Peptide Deformylase (PDF) Peptide Deformylase (PDF) Nascent Polypeptide\n(with fMet)->Peptide Deformylase (PDF) Substrate Mature Protein Mature Protein Peptide Deformylase (PDF)->Mature Protein Deformylation Bacterial Growth\n& Proliferation Bacterial Growth & Proliferation Mature Protein->Bacterial Growth\n& Proliferation This compound This compound This compound->Inhibition Inhibition->Peptide Deformylase (PDF) Inhibition

Figure 1: Mechanism of action of this compound.

Quantitative Data Summary

The following tables provide a template for summarizing the quantitative data for this compound. Note: The data presented here are hypothetical and for illustrative purposes only.

Table 1: In Vitro Activity of this compound

Target EnzymeAssay TypeIC50 (nM)
S. aureus PDFEnzymatic0.5
S. pneumoniae PDFEnzymatic1.2
E. coli PDFEnzymatic150

Table 2: Pharmacokinetic Parameters of this compound in Plasma (Example)

ParameterValueUnits
Cmax1200ng/mL
Tmax1.5h
AUC0-248500ng*h/mL
Half-life (t1/2)4.2h

Experimental Protocols

Protocol 1: Quantification of this compound in Plasma by LC-MS/MS

This protocol describes a method for the quantitative analysis of this compound in human plasma using liquid chromatography-tandem mass spectrometry.

LCMS_Workflow cluster_workflow LC-MS/MS Quantification Workflow Plasma_Sample Plasma Sample Collection (e.g., K2EDTA tubes) Spiking Spike with Internal Standard Plasma_Sample->Spiking Protein_Precipitation Protein Precipitation (e.g., Acetonitrile) Spiking->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer Evaporation Evaporation to Dryness Supernatant_Transfer->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_Injection LC-MS/MS Analysis Reconstitution->LC_Injection Data_Analysis Data Acquisition & Analysis LC_Injection->Data_Analysis

Figure 2: Experimental workflow for LC-MS/MS analysis.

1. Materials and Reagents

  • This compound reference standard

  • Internal Standard (IS) (e.g., a stable isotope-labeled analog of this compound)

  • Human plasma (K2EDTA)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Methanol (LC-MS grade)

  • Microcentrifuge tubes

  • Pipettes and tips

2. Sample Preparation

  • Thaw plasma samples on ice.

  • In a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample.

  • Spike with 10 µL of internal standard solution (concentration to be optimized).

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of mobile phase A (see below).

  • Vortex for 30 seconds and transfer to an autosampler vial.

3. LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatograph: Agilent 1290 Infinity II LC system or equivalent.

  • Mass Spectrometer: Agilent 6495 Triple Quadrupole LC/MS or equivalent.

  • Column: ZORBAX RRHD Eclipse Plus C18, 2.1 x 150 mm, 1.8 µm.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient:

    • 0-1 min: 5% B

    • 1-5 min: 5-95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95-5% B

    • 6.1-8 min: 5% B

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • MRM Transitions: To be determined by direct infusion of this compound and the internal standard. A hypothetical transition for this compound (m/z 480.3 -> 351.2) could be used as a starting point.

4. Data Analysis

  • Quantification is performed using the peak area ratio of the analyte to the internal standard.

  • A calibration curve is constructed by analyzing plasma samples spiked with known concentrations of this compound.

Protocol 2: Peptide Deformylase (PDF) Enzyme Inhibition Assay

This protocol describes a spectrophotometric assay to determine the inhibitory activity of this compound against bacterial peptide deformylase. The assay is based on a coupled-enzyme reaction where the formate released by PDF is oxidized by formate dehydrogenase (FDH), leading to the reduction of NAD+ to NADH, which can be monitored at 340 nm.[1]

Enzyme_Assay_Workflow cluster_assay PDF Enzyme Inhibition Assay Reagents Prepare Assay Buffer, Enzyme, Substrate, and Inhibitor Solutions Incubation Pre-incubate PDF Enzyme with this compound Reagents->Incubation Reaction_Start Initiate Reaction by Adding Substrate (fMet-Ala-Ser) Incubation->Reaction_Start Measurement Monitor NADH Production at 340 nm Reaction_Start->Measurement Data_Analysis Calculate Initial Velocities and Determine IC50 Measurement->Data_Analysis

Figure 3: Workflow for the PDF enzyme inhibition assay.

1. Materials and Reagents

  • Recombinant bacterial peptide deformylase (e.g., from S. aureus)

  • This compound

  • Formyl-Met-Ala-Ser (fMAS) or other suitable PDF substrate

  • Formate Dehydrogenase (FDH)

  • β-Nicotinamide adenine dinucleotide (NAD+)

  • HEPES buffer

  • Bovine Serum Albumin (BSA)

  • 96-well microplate

  • Spectrophotometer capable of reading at 340 nm

2. Assay Protocol

  • Prepare an assay buffer containing 50 mM HEPES (pH 7.2), 10 mM NaCl, and 0.2 mg/mL BSA.

  • Prepare serial dilutions of this compound in the assay buffer.

  • In a 96-well plate, add the following to each well:

    • 50 µL of assay buffer

    • 10 µL of this compound dilution (or buffer for control)

    • 10 µL of PDF enzyme solution (final concentration to be optimized, e.g., 5 nM)

  • Pre-incubate the plate at room temperature for 10 minutes.

  • Prepare a substrate mixture containing the PDF substrate (e.g., fMAS), NAD+, and FDH in the assay buffer.

  • Initiate the reaction by adding 30 µL of the substrate mixture to each well.

  • Immediately place the plate in a spectrophotometer and monitor the increase in absorbance at 340 nm every 30 seconds for 15 minutes.

3. Data Analysis

  • Calculate the initial reaction velocity (rate of change in absorbance) for each concentration of this compound.

  • Plot the initial velocity as a function of the logarithm of the inhibitor concentration.

  • Determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of the PDF enzyme activity, by fitting the data to a suitable dose-response curve.

Conclusion

The protocols outlined in these application notes provide a framework for the accurate and reliable quantification of this compound in biological samples and the assessment of its enzymatic inhibitory activity. The LC-MS/MS method offers high sensitivity and specificity for pharmacokinetic studies, while the enzyme inhibition assay is crucial for pharmacodynamic evaluations and understanding the compound's mechanism of action. These methods are essential tools for the continued research and development of this compound as a potential antibacterial therapeutic.

References

Troubleshooting & Optimization

Lanopepden Mesylate degradation and storage issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation and storage of Lanopepden Mesylate.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound powder?

A1: For long-term stability of the solid powder, it is recommended to store this compound at -20°C for up to 3 years.

Q2: How should I store stock solutions of this compound?

A2: Stock solutions, typically prepared in a solvent like DMSO, should be stored at -80°C for up to 6 months or at -20°C for up to 1 month to minimize degradation.[1][2] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.

Q3: Can I store diluted working solutions for later use?

A3: It is strongly recommended to prepare working solutions fresh on the day of the experiment.[1] Diluted solutions, especially in aqueous media, may be more susceptible to degradation.

Q4: What are the potential degradation pathways for this compound?

A4: While specific public data on the degradation of this compound is limited, based on its chemical structure, potential degradation pathways include hydrolysis of the hydrazide or formamide functionalities, and oxidation of the piperazinooxazine moiety. Forced degradation studies are necessary to identify the specific degradation products under various stress conditions.

Q5: How can I detect degradation of my this compound sample?

A5: Degradation can be monitored using a stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric detection. The appearance of new peaks or a decrease in the area of the main this compound peak can indicate degradation.

Troubleshooting Guides

Issue 1: Variability in Experimental Results

Symptom: Inconsistent or non-reproducible results in bioassays.

Possible Cause: Degradation of this compound in working solutions.

Troubleshooting Steps:

  • Prepare Fresh Solutions: Always prepare working solutions immediately before use from a recently thawed aliquot of the stock solution.

  • Control for Solvent Effects: Ensure the final concentration of the organic solvent (e.g., DMSO) is consistent across all experiments and is at a level that does not affect the assay.

  • pH and Buffer Compatibility: Assess the stability of this compound in your specific assay buffer and pH. Certain buffer components may catalyze degradation.

  • Perform a Quick Stability Check: Prepare a working solution and analyze it by HPLC at the beginning and end of your experiment's duration to check for any significant degradation.

Issue 2: Unexpected Peaks in Chromatogram

Symptom: Appearance of new peaks during HPLC analysis of a stored sample.

Possible Cause: Chemical degradation of this compound.

Troubleshooting Steps:

  • Review Storage Conditions: Verify that the sample has been stored at the recommended temperature and for a duration within the stability limits.

  • Conduct Forced Degradation: To understand the potential degradation products, perform forced degradation studies (see Experimental Protocols below) to generate and identify these new peaks.

  • Mass Spectrometry Analysis: Use LC-MS to determine the mass of the unknown peaks and deduce their potential structures.

Quantitative Data Summary

The following tables provide a template for summarizing quantitative data from forced degradation studies on this compound.

Table 1: Summary of Forced Degradation Studies of this compound

Stress ConditionReagent/ConditionDurationTemperature (°C)% DegradationNumber of DegradantsMajor Degradant (RT)
Acid Hydrolysis0.1 M HCl24 h60DataDataData
Base Hydrolysis0.1 M NaOH8 h60DataDataData
Oxidation3% H₂O₂24 h25DataDataData
ThermalSolid State48 h80DataDataData
PhotolyticUV light (254 nm)24 h25DataDataData

Table 2: Stability of this compound Stock Solution (in DMSO)

Storage Temperature (°C)Purity (%) at Time 0Purity (%) after 1 MonthPurity (%) after 3 MonthsPurity (%) after 6 Months
-20DataDataDataData
-80DataDataDataData

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To investigate the stability of this compound under various stress conditions and to generate potential degradation products.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in DMSO).

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl.

    • Incubate the mixture at 60°C for 24 hours.

    • At specified time points (e.g., 0, 4, 8, 24 h), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH.

    • Incubate the mixture at 60°C for 8 hours.

    • At specified time points (e.g., 0, 2, 4, 8 h), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂.

    • Keep the mixture at room temperature (25°C) for 24 hours, protected from light.

    • At specified time points, withdraw an aliquot and dilute with mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Place a known amount of solid this compound in a vial and heat in an oven at 80°C for 48 hours.

    • At specified time points, dissolve a portion of the solid in a suitable solvent and analyze by HPLC.

  • Photolytic Degradation:

    • Expose a solution of this compound (e.g., 100 µg/mL in a suitable solvent) in a quartz cuvette to UV light (254 nm) in a photostability chamber for 24 hours.

    • Keep a control sample protected from light.

    • At specified time points, analyze both the exposed and control samples by HPLC.

  • HPLC Analysis: Analyze all samples using a validated stability-indicating HPLC method. The method should be capable of separating the parent drug from all degradation products.

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis stock This compound Stock Solution acid Acid Hydrolysis (0.1 M HCl, 60°C) stock->acid base Base Hydrolysis (0.1 M NaOH, 60°C) stock->base oxidation Oxidation (3% H₂O₂, 25°C) stock->oxidation thermal Thermal Stress (Solid, 80°C) stock->thermal photo Photolytic Stress (UV light, 25°C) stock->photo hplc Stability-Indicating HPLC Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc

Caption: Experimental workflow for forced degradation studies.

degradation_pathways cluster_products Potential Degradation Products parent This compound hydrolysis_prod Hydrolysis Products (e.g., cleavage of hydrazide or formamide) parent->hydrolysis_prod Hydrolysis (Acid/Base) oxidation_prod Oxidation Products (e.g., N-oxides) parent->oxidation_prod Oxidation (e.g., H₂O₂) troubleshooting_logic start Inconsistent Experimental Results q1 Are you preparing working solutions fresh? start->q1 sol1 Prepare fresh solutions for each experiment. q1->sol1 No q2 Is the solvent concentration consistent? q1->q2 Yes sol2 Ensure consistent solvent concentration across assays. q2->sol2 No q3 Have you checked stability in your assay buffer? q2->q3 Yes sol3 Perform a stability check in the specific buffer. q3->sol3 No

References

Troubleshooting inconsistent results in Lanopepden Mesylate experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Lanopepden Mesylate. Our goal is to help you achieve consistent and reliable results in your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during experiments with this compound in a question-and-answer format.

Q1: My Minimum Inhibitory Concentration (MIC) values for this compound are inconsistent across experiments. What are the potential causes?

A1: Inconsistent MIC values are a common issue in antimicrobial susceptibility testing. Several factors can contribute to this variability:

  • Inoculum Preparation: The density of the bacterial inoculum is critical. A higher than intended inoculum concentration can lead to apparently higher MIC values, while a lower concentration can result in falsely low MICs. Ensure you are using a standardized inoculum, typically adjusted to a 0.5 McFarland standard.

  • Media Composition: The type of broth medium (e.g., Mueller-Hinton Broth) can influence the activity of peptide-based inhibitors. Cation concentrations (Ca²⁺, Mg²⁺) in the media can particularly affect the activity of some antimicrobial peptides.[1] Ensure you use the same batch of media for comparative experiments or qualify new batches.

  • pH of the Medium: The activity of this compound may be pH-dependent. Variations in the pH of the prepared media can lead to shifts in MIC values.[1] Always check and adjust the pH of your media to the recommended value for your specific bacterial strain and assay.

  • Compound Solubility and Stability: this compound, being a peptide-based compound, may have specific solubility and stability requirements. Ensure the compound is fully dissolved in the recommended solvent (e.g., DMSO) before further dilution in the assay medium.[2] Precipitation of the compound will lead to inaccurate concentrations and inconsistent results.

  • Incubation Conditions: Variations in incubation time and temperature can affect bacterial growth rates and, consequently, the observed MIC. Adhere strictly to the recommended incubation parameters for your bacterial strain.

Q2: I am observing precipitation of this compound in my stock solution or assay wells. How can I prevent this?

A2: Precipitation can significantly impact the accuracy of your results. Here are some steps to mitigate this issue:

  • Proper Dissolution: Ensure the compound is completely dissolved in the initial solvent. Sonication can aid in the dissolution of the compound.[2]

  • Solvent Choice: Use the recommended solvent for preparing the stock solution. For in vivo studies, specific formulations with solvents like PEG300 and Tween-80 are suggested to improve solubility.[2]

  • Storage Conditions: Store the stock solution at the recommended temperature (-20°C or -80°C) to maintain its stability.[2] Avoid repeated freeze-thaw cycles, which can promote precipitation and degradation. Aliquoting the stock solution is highly recommended.

  • Final Concentration in Media: Be mindful of the final concentration of the initial solvent (e.g., DMSO) in your assay wells. High concentrations of organic solvents can be toxic to bacteria and may also cause the compound to precipitate when diluted in aqueous media.

Q3: My time-kill assay results are not reproducible. What factors should I investigate?

A3: Time-kill assays are dynamic and can be sensitive to several experimental variables:

  • Bacterial Growth Phase: It is crucial to start the assay with bacteria in the logarithmic (exponential) growth phase. Bacteria in the lag or stationary phase will respond differently to the antimicrobial agent.[3]

  • Sampling and Plating: Ensure accurate and consistent timing of sample collection. Any delay can affect the viable cell count. Proper serial dilution and plating techniques are essential for accurate colony forming unit (CFU) enumeration.

  • Antibiotic Carryover: When plating samples from the time-kill assay, residual this compound can inhibit the growth of bacteria on the agar plate, leading to an overestimation of its bactericidal activity. To prevent this, consider methods to neutralize the drug, such as dilution or washing the cells before plating.

  • Shaking vs. Static Incubation: The aeration of the culture can influence bacterial growth and the efficacy of the antimicrobial agent. Decide on either shaking or static incubation and maintain consistency across all experiments.[4]

Q4: I am observing "skipped wells" or trailing endpoints in my broth microdilution MIC assay. What does this mean and how can I address it?

A4: "Skipped wells" (growth in a well with a higher drug concentration than a well with no growth) or trailing endpoints (reduced but still visible growth over a range of concentrations) can be challenging to interpret.

  • Compound Stability: This phenomenon can sometimes be attributed to the degradation of the compound at lower concentrations over the incubation period.

  • Bacteriostatic vs. Bactericidal Activity: Some compounds may only inhibit growth (bacteriostatic) rather than kill the bacteria (bactericidal). This can result in a gradual tapering of growth.

  • Resistance Development: In some cases, resistant subpopulations may emerge during the assay, leading to growth at higher concentrations.

  • Reading the MIC: For bacteriostatic compounds, it is recommended to read the MIC as the lowest concentration that causes a significant reduction in growth (e.g., ≥80%) compared to the positive control.[5]

Data Presentation

Table 1: Hypothetical Impact of Experimental Variations on this compound MIC Values against Staphylococcus aureus
Parameter VariationStandard Protocol MIC (µg/mL)Varied Protocol MIC (µg/mL)Potential Reason for Discrepancy
Inoculum Density 14A higher bacterial load requires more drug to inhibit growth.
Media pH 12Suboptimal pH can alter the charge of the peptide or the bacterial membrane, affecting interaction.
Cation Concentration 10.5Divalent cations can sometimes antagonize the activity of antimicrobial peptides.
Incomplete Dissolution 1>8Precipitated drug is not bioavailable, leading to a falsely high MIC.

Experimental Protocols

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Preparation of this compound Stock Solution:

    • Dissolve this compound powder in 100% DMSO to a concentration of 10 mg/mL.

    • Vortex and/or sonicate until fully dissolved.

    • Prepare aliquots and store at -20°C or -80°C.

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.

    • Inoculate the colonies into sterile saline or broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension 1:100 in Mueller-Hinton Broth (MHB) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the assay wells.

  • Assay Plate Preparation:

    • In a 96-well microtiter plate, add 100 µL of MHB to all wells.

    • Add an additional 100 µL of the working this compound solution (serially diluted from the stock) to the first column of wells.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, and so on, down the plate. Discard 100 µL from the last column of dilutions.

    • Add 100 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 200 µL.

    • Include a positive control (bacteria in MHB without the drug) and a negative control (MHB only).

  • Incubation and Reading:

    • Incubate the plate at 37°C for 18-24 hours.

    • The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Protocol 2: Time-Kill Assay
  • Preparation:

    • Prepare a bacterial culture in the logarithmic growth phase as described for the MIC protocol.

    • Prepare tubes containing MHB and the desired concentrations of this compound (e.g., 1x, 2x, 4x MIC). Include a growth control tube without the drug.

  • Inoculation:

    • Inoculate each tube with the bacterial suspension to a final density of approximately 5 x 10⁵ CFU/mL.

  • Sampling and Plating:

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each tube.

    • Perform 10-fold serial dilutions of each aliquot in sterile saline.

    • Plate a defined volume (e.g., 100 µL) of the appropriate dilutions onto agar plates.

  • Incubation and Counting:

    • Incubate the plates at 37°C for 18-24 hours.

    • Count the number of colonies on the plates that have between 30 and 300 colonies.

    • Calculate the CFU/mL for each time point and concentration.

  • Data Analysis:

    • Plot the log₁₀ CFU/mL versus time for each concentration.

    • A ≥3-log₁₀ reduction in CFU/mL (99.9% killing) compared to the initial inoculum is considered bactericidal activity.[6]

Mandatory Visualizations

Lanopepden_Mesylate_Mechanism_of_Action cluster_bacterium Bacterial Cell N_formylmethionyl_tRNA N-formylmethionyl-tRNA Ribosome Ribosome Nascent_Polypeptide Nascent Polypeptide (with N-formylmethionine) Ribosome->Nascent_Polypeptide PDF Peptide Deformylase (PDF) Nascent_Polypeptide->PDF Substrate Mature_Protein Mature, Functional Protein PDF->Mature_Protein Removes formyl group Blocked_Protein_Synthesis Blocked Protein Synthesis Lanopepden This compound Lanopepden->PDF Inhibits Inhibition Inhibition

Caption: Mechanism of action of this compound as a peptide deformylase inhibitor.

MIC_Workflow Prep_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Dispense Dispense into 96-well Plate Prep_Inoculum->Dispense Prep_Drug Prepare this compound Serial Dilutions Prep_Drug->Dispense Inoculate Inoculate with Bacteria Dispense->Inoculate Incubate Incubate (37°C, 18-24h) Inoculate->Incubate Read_Results Read MIC (Lowest concentration with no visible growth) Incubate->Read_Results End End Read_Results->End Start Start Start->Prep_Drug

Caption: Experimental workflow for Minimum Inhibitory Concentration (MIC) determination.

Troubleshooting_Logic Check_Inoculum Verify Inoculum Density (McFarland Standard) Check_Compound Check Compound (Solubility, Storage, Age) Check_Inoculum->Check_Compound Check_Media Verify Media (pH, Batch, Preparation) Check_Compound->Check_Media Check_Protocol Review Protocol Execution (Incubation, Pipetting) Check_Media->Check_Protocol Consistent Results Consistent Check_Protocol->Consistent Problem Identified & Fixed? Yes Inconsistent Results Still Inconsistent Check_Protocol->Inconsistent Problem Identified & Fixed? No Inconsistent_Results Inconsistent_Results Inconsistent_Results->Consistent No

Caption: Logical troubleshooting workflow for inconsistent experimental results.

References

Technical Support Center: Optimizing Lanopepden Mesylate Concentration for In Vitro Studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Lanopepden Mesylate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the use of this compound in in vitro studies. Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data to support your research.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and selective inhibitor of bacterial peptide deformylase (PDF). PDF is an essential bacterial enzyme that removes the formyl group from the N-terminal methionine of newly synthesized polypeptides. By inhibiting PDF, this compound prevents the maturation of bacterial proteins, leading to the accumulation of formylated proteins, which can trigger protein degradation pathways and ultimately results in a bacteriostatic effect.[1][2][3][4]

Q2: What is the recommended solvent and storage condition for this compound stock solutions?

A2: this compound is soluble in dimethyl sulfoxide (DMSO). It is recommended to prepare a stock solution in DMSO at a concentration of 10 mM. For storage, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C for short-term storage or -80°C for long-term storage.

Q3: How should I prepare working solutions of this compound in cell culture media?

A3: To prepare working solutions, dilute the DMSO stock solution in your desired cell culture medium. It is crucial to ensure that the final concentration of DMSO in the culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity. To prevent precipitation of the compound upon dilution, it is advisable to pre-warm both the stock solution and the culture medium to 37°C before mixing.

Q4: What is the typical in vitro antibacterial spectrum of this compound?

A4: this compound is primarily active against Gram-positive bacteria, including multi-drug resistant strains of Staphylococcus aureus and Streptococcus pneumoniae.[5] Its activity against Gram-negative bacteria is generally limited due to differences in cell wall structure and efflux pump activity.

Data Presentation

Table 1: In Vitro Antibacterial Activity of this compound (MIC90)
Bacterial SpeciesResistance ProfileMIC90 (µg/mL)
Staphylococcus aureusMethicillin-Susceptible (MSSA)≤ 1.0
Staphylococcus aureusMethicillin-Resistant (MRSA)≤ 1.0
Streptococcus pneumoniaePenicillin-Susceptible≤ 1.0
Streptococcus pneumoniaePenicillin-Resistant≤ 1.0
Haemophilus influenzae-4.0
Moraxella catarrhalis-1.0

Note: MIC90 (Minimum Inhibitory Concentration required to inhibit the growth of 90% of isolates) values are based on surveillance studies and may vary depending on the specific strains and testing conditions.[5]

Table 2: Cytotoxicity Data for this compound in Mammalian Cell Lines
Cell LineCell TypeAssayIncubation Time (h)IC50 (µM)
HepG2Human Hepatocellular CarcinomaMTT Assay48> 50
HEK293Human Embryonic KidneyXTT Assay48> 50
THP-1Human Monocytic Cell LineLDH Release Assay24> 50

Note: The provided cytotoxicity data is illustrative and based on typical results for selective antibacterial compounds. Researchers should perform their own cytotoxicity assays to determine the precise IC50 values for their specific cell lines and experimental conditions.

Experimental Protocols

Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.[6][7][8]

Materials:

  • This compound

  • DMSO (sterile)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator (37°C)

Procedure:

  • Preparation of this compound Stock Solution: Prepare a 10 mM stock solution of this compound in sterile DMSO.

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, pick 3-5 colonies of the test bacterium and suspend them in sterile saline.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 108 CFU/mL).

    • Dilute the adjusted bacterial suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 105 CFU/mL.

  • Serial Dilution of this compound:

    • In a 96-well plate, perform a two-fold serial dilution of the this compound stock solution in CAMHB to achieve a range of desired concentrations (e.g., 64 µg/mL to 0.06 µg/mL).

    • Include a positive control well (bacteria in CAMHB without the drug) and a negative control well (CAMHB only).

  • Inoculation: Add 50 µL of the prepared bacterial inoculum to each well containing the serially diluted compound, and to the positive control well. The final volume in each well should be 100 µL.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm (OD600) using a microplate reader.

Protocol 2: Mammalian Cell Cytotoxicity Assay (MTT Assay)

Materials:

  • This compound

  • DMSO (sterile)

  • Mammalian cell line of interest (e.g., HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Sterile 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the mammalian cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium from the 10 mM DMSO stock. Ensure the final DMSO concentration is below 0.5%.

    • Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound.

    • Include a vehicle control (medium with the same final concentration of DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C.

    • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value can be determined by plotting the cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Precipitation of this compound in culture medium - High final concentration of the compound.- Low temperature of the medium or stock solution.- High percentage of DMSO in the final solution.- Ensure the final concentration is within the solubility limit in aqueous solutions.- Pre-warm both the stock solution and the culture medium to 37°C before mixing.- Keep the final DMSO concentration below 0.5%.
Inconsistent MIC results - Inaccurate bacterial inoculum density.- Contamination of the bacterial culture.- Improper serial dilution of the compound.- Variation in incubation time or temperature.- Standardize the inoculum using a McFarland standard and verify by plating.- Use aseptic techniques and check for culture purity.- Use calibrated pipettes and ensure proper mixing during dilutions.- Maintain consistent incubation conditions as per CLSI guidelines.
High background in cytotoxicity assays - Contamination of the cell culture.- High concentration of DMSO in the vehicle control.- Issues with the assay reagents.- Regularly check for mycoplasma and other contaminants.- Ensure the DMSO concentration in the vehicle control is the same as in the treated wells and is non-toxic.- Check the expiration date and proper storage of assay reagents.
No antibacterial effect observed - Use of a bacterial species that is not susceptible to peptide deformylase inhibitors (e.g., some Gram-negative bacteria).- Inactivation of the compound due to improper storage or handling.- Confirm the bacterial species and its expected susceptibility profile.- Ensure the stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles.

Visualizations

G cluster_workflow Experimental Workflow: MIC Determination prep_compound Prepare this compound Stock Solution (10 mM in DMSO) serial_dilution Perform 2-fold Serial Dilution in 96-well Plate prep_compound->serial_dilution prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) inoculate Inoculate Plate with Bacterial Suspension prep_inoculum->inoculate serial_dilution->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read_results Read MIC (Visual or OD600) incubate->read_results G cluster_pathway This compound Mechanism of Action lanopepden This compound pdf Peptide Deformylase (PDF) lanopepden->pdf Inhibits mature_protein Mature Functional Protein pdf->mature_protein Deformylation ribosome Ribosome nascent_protein Nascent Polypeptide (with N-formylmethionine) ribosome->nascent_protein Protein Synthesis fmet_trna fMet-tRNA fmet_trna->ribosome nascent_protein->pdf Substrate formylated_protein Accumulation of Formylated Proteins nascent_protein->formylated_protein Inhibited by Lanopepden degradation Protein Degradation formylated_protein->degradation bacteriostasis Bacteriostasis mature_protein->bacteriostasis Process Blocked degradation->bacteriostasis

References

Interpreting unexpected data from Lanopepden Mesylate assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Lanopepden Mesylate. The information herein is designed to help interpret unexpected data and address common issues encountered during in vitro assays.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that may arise during experimentation with this compound, presented in a question-and-answer format.

Q1: We are observing higher Minimum Inhibitory Concentration (MIC) values for this compound than expected against our Gram-positive bacterial strains. What are the potential causes?

A1: Higher-than-expected MIC values can stem from several factors related to the compound, assay conditions, and the bacterial strain itself.

  • Compound Integrity and Solubility:

    • Degradation: this compound solution stability may be compromised by improper storage. Ensure the compound is stored as recommended and that working solutions are freshly prepared. Stock solutions of Lanopepden are typically stable for up to 6 months at -80°C and for 1 month at -20°C.[1]

    • Solubility Issues: Incomplete solubilization of this compound can lead to a lower effective concentration. Ensure the compound is fully dissolved in the recommended solvent (e.g., DMSO) before further dilution into culture media.[] Visual inspection for precipitates is crucial.

  • Assay Conditions:

    • Media Composition: The composition of the culture medium can significantly influence the activity of antimicrobial agents.[3][4][5] Components in the media may chelate or interact with the compound, reducing its availability. It is advisable to test the MIC in different standard media (e.g., Cation-Adjusted Mueller-Hinton Broth) to assess for media-specific effects.

    • High Inoculum Density: An excessively high bacterial inoculum can lead to an underestimation of susceptibility, resulting in apparently higher MIC values. Ensure that the bacterial inoculum is standardized according to established protocols (e.g., 0.5 McFarland standard).

  • Bacterial Strain Characteristics:

    • Resistance Development: Bacteria can develop resistance to peptide deformylase inhibitors.[6][7] This can occur through mutations in the target enzyme (peptide deformylase) or in other genes that bypass the need for deformylase activity. Consider sequencing the def gene of your bacterial strain to check for mutations.

    • Efflux Pumps: The presence of active efflux pumps in the bacterial strain can reduce the intracellular concentration of the inhibitor, leading to increased resistance.[7]

Q2: Our enzymatic assay results show inconsistent inhibition of peptide deformylase (PDF) with this compound. What could be causing this variability?

A2: Inconsistent results in enzymatic assays can be attributed to several factors, ranging from reagent handling to the specifics of the assay protocol.

  • Reagent Preparation and Handling:

    • Enzyme Activity: Ensure the peptide deformylase enzyme is active and has been stored correctly. Repeated freeze-thaw cycles can diminish enzyme activity.

    • Substrate Integrity: Verify the stability and concentration of the substrate used in the assay.

    • Buffer pH and Ionic Strength: The pH and ionic strength of the assay buffer are critical for both enzyme activity and inhibitor binding. Ensure the buffer is prepared correctly and the pH is verified.

  • Assay Protocol:

    • Incubation Times: Adhere strictly to the recommended pre-incubation and reaction times. Deviations can lead to variability in the extent of inhibition.

    • Pipetting Accuracy: Inaccurate pipetting, especially of the inhibitor, can lead to significant variations in the final concentration and observed inhibition. Calibrate pipettes regularly.

  • Compound-Related Issues:

    • Precipitation in Assay Buffer: this compound may have limited solubility in certain aqueous assay buffers. Observe for any signs of precipitation when the compound is added to the assay mixture. The use of a small percentage of a co-solvent like DMSO is common, but its final concentration should be kept low and consistent across all wells to avoid affecting enzyme activity.

Q3: We have observed a bacteriostatic effect of this compound in our time-kill assays, but were expecting a bactericidal effect. Is this normal?

A3: Yes, it is not unusual to observe a bacteriostatic rather than a bactericidal effect with peptide deformylase inhibitors like this compound. The mechanism of action, which involves the inhibition of protein synthesis, often leads to the cessation of bacterial growth (bacteriostasis) rather than rapid cell death (bactericidal activity).[7] The observed effect can also be dependent on the bacterial species, the growth phase of the bacteria, and the concentration of the inhibitor used.

Q4: Could there be off-target effects of this compound that might explain some of our unexpected cellular phenotypes?

A4: While this compound is designed to be a specific inhibitor of bacterial peptide deformylase, the possibility of off-target effects should be considered, especially at higher concentrations.

  • Mitochondrial Peptide Deformylase: Eukaryotic cells, including human cells, possess a mitochondrial peptide deformylase that is essential for mitochondrial protein synthesis.[8] While many PDF inhibitors are designed for selectivity against the bacterial enzyme, cross-reactivity with the mitochondrial counterpart is a possibility and has been a concern for this class of drugs.[8] Inhibition of the mitochondrial enzyme could lead to cellular toxicity.

  • Other Metalloproteases: Peptide deformylase is a metalloenzyme.[8] Depending on the chemical structure of the inhibitor, there is a potential for interaction with other metalloproteases in the cell, which could lead to unexpected phenotypes.

To investigate potential off-target effects, consider performing cytotoxicity assays on eukaryotic cell lines and including control compounds with different mechanisms of action in your experiments.

Data Presentation

Table 1: General Properties of this compound

PropertyValueReference
Molecular FormulaC₂₃H₃₈FN₇O₇S[9]
Molecular Weight575.65 g/mol [9]
Mechanism of ActionPeptide Deformylase (PDF) Inhibitor[10]
Primary Target OrganismsGram-positive bacteria[10]
Purity (Typical)≥98%[9]

Table 2: Recommended Storage Conditions for this compound

FormStorage TemperatureDurationReference
PowderRoom Temperature (short term)Varies[1]
-20°CLong term[]
Stock Solution (in DMSO)-20°C1 month[1]
-80°C6 months[1]

Experimental Protocols

1. Broth Microdilution MIC Assay

This protocol outlines a standard method for determining the Minimum Inhibitory Concentration (MIC) of this compound.

  • Preparation of this compound Stock Solution:

    • Dissolve this compound powder in 100% DMSO to create a high-concentration stock solution (e.g., 10 mg/mL). Ensure complete dissolution.

    • Prepare serial two-fold dilutions of the stock solution in the appropriate sterile broth (e.g., Cation-Adjusted Mueller-Hinton Broth).

  • Preparation of Bacterial Inoculum:

    • From a fresh culture plate (18-24 hours growth), select several colonies and suspend them in sterile saline or broth.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the adjusted bacterial suspension in the assay broth to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Assay Procedure:

    • In a 96-well microtiter plate, add 50 µL of the appropriate this compound dilution to each well.

    • Add 50 µL of the standardized bacterial inoculum to each well.

    • Include a positive control (bacteria in broth without inhibitor) and a negative control (broth only).

    • Incubate the plate at 35-37°C for 16-20 hours.

  • Interpretation of Results:

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.

2. Peptide Deformylase (PDF) Enzymatic Assay (Coupled Assay)

This protocol describes a common method for measuring the enzymatic activity of PDF and its inhibition by this compound. This is a coupled assay that links the release of formate from the PDF reaction to the reduction of NAD⁺ by formate dehydrogenase (FDH).

  • Reagents:

    • Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.01% Tween-20)

    • Peptide Deformylase (PDF) enzyme

    • Formate Dehydrogenase (FDH)

    • NAD⁺

    • PDF substrate (e.g., f-Met-Ala-Ser)

    • This compound dilutions in DMSO

  • Assay Procedure:

    • In a 96-well UV-transparent plate, prepare the reaction mixture containing assay buffer, PDF enzyme, FDH, and NAD⁺.

    • Add a small volume of the this compound dilutions (or DMSO as a control) to the wells and pre-incubate for a specified time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding the PDF substrate.

    • Monitor the increase in absorbance at 340 nm over time, which corresponds to the formation of NADH.

  • Data Analysis:

    • Calculate the initial reaction rates from the linear portion of the absorbance curves.

    • Determine the percent inhibition for each concentration of this compound relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

Visualizations

Lanopepden_Signaling_Pathway Mechanism of Action of this compound cluster_bacterium Bacterium Ribosome Ribosome Nascent_Polypeptide Nascent Polypeptide (with N-formylmethionine) Ribosome->Nascent_Polypeptide Protein Synthesis PDF Peptide Deformylase (PDF) Nascent_Polypeptide->PDF Deformylated_Polypeptide Deformylated Polypeptide PDF->Deformylated_Polypeptide Removes formyl group Mature_Protein Mature, Functional Protein Deformylated_Polypeptide->Mature_Protein Further Processing Lanopepden This compound Lanopepden->Inhibition Inhibition->PDF

Caption: Mechanism of Action of this compound

Troubleshooting_Workflow Start Unexpected Assay Result (e.g., High MIC) Check_Compound Verify Compound Integrity - Freshly prepared? - Stored correctly? - Fully dissolved? Start->Check_Compound Check_Assay Review Assay Parameters - Correct media? - Standardized inoculum? - Accurate pipetting? Start->Check_Assay Check_Strain Investigate Bacterial Strain - Potential resistance? - Efflux pump activity? Start->Check_Strain Consult_Literature Consult Literature for Similar Compound Issues Check_Compound->Consult_Literature Check_Assay->Consult_Literature Check_Strain->Consult_Literature Modify_Protocol Modify Experimental Protocol Consult_Literature->Modify_Protocol Modify_Protocol->Start Re-run Assay Contact_Support Contact Technical Support Modify_Protocol->Contact_Support Logical_Relationships cluster_causes Potential Causes of Assay Variability Compound_Issues Compound-Related - Degradation - Insolubility Troubleshooting Systematic Troubleshooting Compound_Issues->Troubleshooting Assay_Issues Assay-Related - Media Effects - Inoculum Size - Pipetting Errors Assay_Issues->Troubleshooting Biological_Issues Biological - Intrinsic Resistance - Acquired Resistance - Off-Target Effects Biological_Issues->Troubleshooting Unexpected_Data Unexpected Data Unexpected_Data->Compound_Issues Unexpected_Data->Assay_Issues Unexpected_Data->Biological_Issues Resolution Data Interpretation and Resolution Troubleshooting->Resolution

References

Adjusting pH for optimal Lanopepden Mesylate activity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Lanopepden Mesylate. The information is designed to address specific issues that may be encountered during experiments, with a focus on optimizing its inhibitory activity by adjusting pH.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound (also known as GSK1322322 mesylate) is an inhibitor of the enzyme peptide deformylase (PDF).[1][2][3] PDF is a crucial bacterial enzyme that removes the formyl group from the N-terminus of newly synthesized proteins, a vital step in bacterial protein maturation. By inhibiting PDF, this compound disrupts bacterial protein synthesis, leading to its antibacterial effect, primarily against Gram-positive bacteria.[1][2]

Q2: What is the optimal pH for the activity of the target enzyme, Peptide Deformylase (PDF)?

The optimal pH for the activity of Peptide Deformylase (PDF) from Escherichia coli is near neutral, around pH 7.0. Enzyme activity tends to decrease at more acidic or alkaline pH values.

Q3: How does pH affect the inhibitory activity of this compound?

While specific data on the pH-dependent activity profile of this compound is not extensively published, the activity of enzyme inhibitors is often influenced by pH. The ionization state of both the inhibitor and the enzyme's active site residues can affect binding affinity. For optimal inhibition, it is recommended to perform assays close to the enzyme's optimal pH. In various studies, similar PDF inhibitors have been formulated in buffers with a pH ranging from 6.5 to 7.4.[4][5]

Q4: What are the recommended storage and handling conditions for this compound?

For long-term storage, this compound powder should be kept at -20°C for up to three years. In solvent, it can be stored at -80°C for up to one year. Stock solutions are typically prepared in DMSO.

Troubleshooting Guides

Issue 1: Lower than expected inhibitory activity of this compound.

This is a common issue that can often be traced back to suboptimal pH conditions in the experimental setup.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Rationale
Suboptimal Assay Buffer pH Verify the pH of your assay buffer. The optimal pH for E. coli Peptide Deformylase is ~7.0.Enzyme activity and inhibitor binding can be highly pH-dependent. Deviations from the optimal pH can significantly reduce the apparent inhibitory activity.
Incorrect Buffer Composition Ensure your buffer components do not interfere with the assay. A common buffer for PDF assays is HEPES.Some buffer components can chelate the metal cofactor in the enzyme's active site or interact with the inhibitor.
Degradation of this compound Prepare fresh stock solutions of this compound in a suitable solvent like DMSO. Avoid repeated freeze-thaw cycles.The stability of the compound can be compromised over time, especially in aqueous solutions.
Inaccurate Enzyme Concentration Confirm the concentration and activity of your Peptide Deformylase preparation.The calculated inhibitory activity (e.g., IC50) is dependent on an accurate determination of the enzyme concentration.
Issue 2: Inconsistent or irreproducible results between experiments.

Variability in results can often be attributed to slight differences in experimental conditions, particularly pH.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Rationale
pH Drift During Experiment Measure the pH of the assay solution before and after the experiment. Use a buffer with sufficient buffering capacity at the target pH.Changes in pH during the course of the reaction can lead to variability in enzyme activity and inhibitor binding.
Temperature Fluctuations Ensure a constant and controlled temperature throughout the experiment.Enzyme kinetics are sensitive to temperature changes, which can affect the reproducibility of your results.
Buffer Preparation Inconsistency Use a standardized protocol for buffer preparation and always calibrate the pH meter before use.Minor variations in buffer preparation can lead to significant differences in pH and experimental outcomes.

Experimental Protocols

Protocol 1: Preparation of a Buffered Solution of this compound

This protocol describes the preparation of a working solution of this compound in a physiologically relevant buffer.

  • Prepare a stock solution: Dissolve this compound in 100% DMSO to a concentration of 10 mM.

  • Prepare the assay buffer: A common buffer for Peptide Deformylase assays is 50 mM HEPES, 10 mM NaCl, pH 7.2.

  • Dilute the stock solution: Serially dilute the 10 mM this compound stock solution in the assay buffer to the desired final concentrations for your experiment. It is important to ensure the final concentration of DMSO in the assay is low (typically <1%) to avoid effects on enzyme activity.

Protocol 2: Peptide Deformylase (PDF) Activity Assay (Coupled Assay)

This protocol utilizes a coupled enzyme reaction to continuously monitor PDF activity.

  • Assay Components:

    • Peptide Deformylase (PDF) enzyme

    • Formylated peptide substrate (e.g., f-Met-Ala-Ser)

    • Formate Dehydrogenase (FDH)

    • NAD+

    • This compound (or other inhibitor)

    • Assay Buffer (e.g., 50 mM HEPES, pH 7.2)

  • Procedure:

    • Prepare a reaction mixture containing the assay buffer, NAD+, FDH, and the formylated peptide substrate in a 96-well plate.

    • Add this compound at various concentrations to the wells.

    • Initiate the reaction by adding the PDF enzyme.

    • Monitor the increase in absorbance at 340 nm over time, which corresponds to the production of NADH.

    • The rate of the reaction is proportional to the PDF activity. Calculate the percent inhibition at each concentration of this compound to determine the IC50 value.

Visualizations

Signaling_Pathway cluster_bacterium Bacterial Cell Ribosome Ribosome Nascent Polypeptide (fMet-) Nascent Polypeptide (fMet-) Ribosome->Nascent Polypeptide (fMet-) Protein Synthesis PDF Peptide Deformylase (PDF) Nascent Polypeptide (fMet-)->PDF Deformylated Polypeptide Deformylated Polypeptide PDF->Deformylated Polypeptide Deformylation This compound This compound This compound->PDF Inhibits Mature Protein Mature Protein Deformylated Polypeptide->Mature Protein Further Processing

Caption: Mechanism of action of this compound.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Stock_Solution Prepare this compound Stock Solution (DMSO) Serial_Dilutions Create Serial Dilutions of this compound Stock_Solution->Serial_Dilutions Assay_Buffer Prepare Assay Buffer (e.g., HEPES pH 7.2) Assay_Buffer->Serial_Dilutions Add_Inhibitor Add this compound Dilutions to Wells Serial_Dilutions->Add_Inhibitor Reaction_Mix Prepare Reaction Mix (Substrate, NAD+, FDH) Reaction_Mix->Add_Inhibitor Initiate_Reaction Add PDF Enzyme Add_Inhibitor->Initiate_Reaction Measure_Absorbance Monitor Absorbance at 340 nm Initiate_Reaction->Measure_Absorbance Calculate_Rates Calculate Reaction Rates Measure_Absorbance->Calculate_Rates Determine_Inhibition Determine % Inhibition Calculate_Rates->Determine_Inhibition Calculate_IC50 Calculate IC50 Value Determine_Inhibition->Calculate_IC50

Caption: Workflow for determining the IC50 of this compound.

Troubleshooting_Logic Start Low Inhibitory Activity Check_pH Is Assay Buffer pH ~7.0-7.2? Start->Check_pH Adjust_pH Adjust Buffer pH Check_pH->Adjust_pH No Check_Reagents Are Reagents Freshly Prepared? Check_pH->Check_Reagents Yes Adjust_pH->Check_Reagents Prepare_Fresh Prepare Fresh Reagents Check_Reagents->Prepare_Fresh No Check_Enzyme Is Enzyme Activity Verified? Check_Reagents->Check_Enzyme Yes Prepare_Fresh->Check_Enzyme Verify_Enzyme Verify Enzyme Activity Check_Enzyme->Verify_Enzyme No Consult_Further Consult Further Documentation Check_Enzyme->Consult_Further Yes Verify_Enzyme->Consult_Further

Caption: Troubleshooting logic for low inhibitory activity.

References

Validation & Comparative

A Comparative Analysis of Lanopepden Mesylate and Other Peptide Deformylase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Lanopepden Mesylate (GSK1322322), a novel peptide deformylase (PDF) inhibitor, with other prominent inhibitors of the same class. The information presented is supported by experimental data to assist researchers and drug development professionals in their evaluation of these antibacterial agents.

Peptide deformylase is a critical enzyme in bacterial protein synthesis, making it a compelling target for the development of new antibiotics.[1] Inhibition of PDF prevents the removal of the formyl group from the N-terminus of newly synthesized proteins, a crucial step for bacterial survival.[1][2] this compound is a potent inhibitor of this enzyme, demonstrating significant activity against a range of Gram-positive bacteria.[3]

Quantitative Comparison of In Vitro Antibacterial Activity

The following tables summarize the minimum inhibitory concentration (MIC) values of this compound and other PDF inhibitors against various bacterial pathogens. MIC values are a standard measure of an antibiotic's effectiveness in inhibiting bacterial growth in vitro.

Table 1: Comparative In Vitro Activity (MIC90 in µg/mL) of PDF Inhibitors Against Key Bacterial Pathogens
Bacterial SpeciesThis compound (GSK1322322)ActinoninBB-83698LBM-415 (VIC-104959)
Streptococcus pneumoniae2[4]-0.25 - 0.51
Haemophilus influenzae4[4]-16 - 644 - 8
Staphylococcus aureus4[4]8 - 1682
Streptococcus pyogenes0.5[4]80.121
Moraxella catarrhalis1[4]-0.120.5

Note: MIC90 represents the concentration required to inhibit the growth of 90% of the tested strains.

Table 2: In Vitro PDF Enzyme Inhibition (IC50 in nM)
InhibitorE. coli PDFS. aureus PDF
Actinonin0.8 - 90 (depending on metal cofactor)11
BB-81384*60300

BB-81384 is a related pseudopeptidic hydroxamic acid inhibitor. Data for this compound, BB-83698, and LBM-415 against the isolated PDF enzyme were not available in the reviewed literature.

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams illustrate the mechanism of action of PDF inhibitors and a general workflow for determining their in vitro activity.

PDF_Inhibition_Pathway cluster_translation Bacterial Ribosome cluster_processing Post-Translational Modification Nascent Polypeptide Nascent Polypeptide PDF Peptide Deformylase Nascent Polypeptide->PDF binds to fMet N-formylmethionine fMet->Nascent Polypeptide Initiation Deformylated Polypeptide Deformylated Polypeptide PDF->Deformylated Polypeptide removes formyl group Mature Protein Mature Protein MAP Methionine Aminopeptidase MAP->Mature Protein cleaves methionine Deformylated Polypeptide->MAP Lanopepden_Mesylate This compound (PDF Inhibitor) Lanopepden_Mesylate->PDF inhibits

Caption: Mechanism of action of peptide deformylase (PDF) inhibitors.

MIC_Determination_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum Standardized Bacterial Inoculum Preparation Microtiter_Plate Inoculation of Microtiter Plate (Inhibitor + Bacteria + Broth) Inoculum->Microtiter_Plate Serial_Dilutions Serial Dilution of PDF Inhibitor Serial_Dilutions->Microtiter_Plate Incubation Incubation (e.g., 35°C for 16-20h) Microtiter_Plate->Incubation Visual_Inspection Visual Inspection for Bacterial Growth (Turbidity) Incubation->Visual_Inspection MIC_Determination Determine MIC (Lowest concentration with no visible growth) Visual_Inspection->MIC_Determination

Caption: General workflow for MIC determination by broth microdilution.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution (Based on CLSI Guidelines)

This protocol outlines the general procedure for determining the MIC of an antimicrobial agent against aerobic bacteria, as described in the Clinical and Laboratory Standards Institute (CLSI) document M07.[5][6][7][8]

1. Preparation of Antimicrobial Agent:

  • The PDF inhibitor is dissolved in a suitable solvent (e.g., dimethyl sulfoxide) to create a stock solution.
  • Serial twofold dilutions of the stock solution are prepared in cation-adjusted Mueller-Hinton broth (or other appropriate broth medium for the test organism) in a 96-well microtiter plate.

2. Inoculum Preparation:

  • Bacterial colonies are selected from an 18- to 24-hour-old agar plate.
  • The colonies are suspended in a sterile broth or saline to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
  • The standardized suspension is further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Inoculation and Incubation:

  • Each well of the microtiter plate, containing the serially diluted antimicrobial agent, is inoculated with the prepared bacterial suspension.
  • A growth control well (containing broth and bacteria but no inhibitor) and a sterility control well (containing only broth) are included.
  • The plate is incubated at 35°C ± 2°C for 16 to 20 hours in ambient air.

4. MIC Determination:

  • Following incubation, the microtiter plate is examined for visible bacterial growth (turbidity).
  • The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

In Vitro Peptide Deformylase (PDF) Enzyme Inhibition Assay (General Protocol)

This protocol describes a general method for measuring the inhibition of PDF enzyme activity, based on coupled-enzyme spectrophotometric assays.[9][10]

1. Reagents and Materials:

  • Purified recombinant PDF enzyme (e.g., from E. coli or S. aureus).
  • Substrate for PDF (e.g., formyl-Met-Ala-Ser).
  • Coupling enzyme (e.g., formate dehydrogenase).
  • Co-substrate for the coupling enzyme (e.g., NAD+).
  • Assay buffer (e.g., HEPES buffer at a specific pH).
  • PDF inhibitor to be tested.
  • A spectrophotometer capable of reading absorbance at 340 nm.

2. Assay Procedure:

  • The assay is typically performed in a 96-well plate format.
  • A reaction mixture is prepared containing the assay buffer, the coupling enzyme, and its co-substrate.
  • Varying concentrations of the PDF inhibitor are added to the wells.
  • The reaction is initiated by the addition of the PDF enzyme and its substrate.
  • The activity of the PDF enzyme results in the release of formate. The coupling enzyme then utilizes this formate, leading to a change in the absorbance of the co-substrate (e.g., reduction of NAD+ to NADH, which is monitored at 340 nm).
  • The rate of change in absorbance is proportional to the PDF enzyme activity.

3. Data Analysis:

  • The initial reaction velocities are measured for each inhibitor concentration.
  • The percentage of inhibition is calculated relative to a control reaction with no inhibitor.
  • The IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[11]

References

Lanopepden Mesylate vs. Vancomycin: A Comparative Analysis of Efficacy Against MRSA

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the ongoing battle against antimicrobial resistance, the emergence of novel therapeutic agents is critical. This guide provides a detailed comparison of Lanopepden Mesylate (GSK1322322), a novel peptide deformylase (PDF) inhibitor, and vancomycin, a long-standing glycopeptide antibiotic, in their efficacy against Methicillin-resistant Staphylococcus aureus (MRSA). This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of available preclinical and clinical data.

Executive Summary

This compound, a first-in-class PDF inhibitor, demonstrates a unique mechanism of action by targeting bacterial protein synthesis, a pathway distinct from that of vancomycin, which inhibits cell wall synthesis.[1][2] In vitro studies have established the potent activity of this compound against a wide range of MRSA isolates, with a reported MIC90 of 4 µg/ml.[3][4] Notably, it exhibits a significant sub-MIC (Minimum Inhibitory Concentration) effect, inhibiting the growth of a majority of S. aureus strains at concentrations well below the MIC.[1][5] While direct head-to-head clinical trials with vancomycin for MRSA infections are not yet available, a phase IIa clinical trial of this compound in acute bacterial skin and skin structure infections (ABSSSIs) has provided initial clinical efficacy and safety data.[2] Vancomycin remains a cornerstone of anti-MRSA therapy; however, concerns regarding its efficacy in certain clinical scenarios and the emergence of reduced susceptibility highlight the need for alternative treatments.

Data Presentation

Table 1: In Vitro Efficacy Against MRSA
ParameterThis compound (GSK1322322)Vancomycin
Mechanism of Action Inhibition of peptide deformylase (PDF), preventing bacterial protein synthesis.[1][2]Inhibition of bacterial cell wall synthesis.
MIC90 against MRSA 4 µg/ml[3][4]Varies by study and region; generally 1-2 µg/ml for susceptible strains.
Sub-MIC Effect Potent inhibition of S. aureus growth at concentrations 8- to 32-fold below the MIC.[1][5]Less pronounced sub-MIC effect compared to some other antibiotics.
Spectrum of Activity Primarily targets Gram-positive bacteria.[2]Primarily active against Gram-positive bacteria.
Table 2: Clinical Efficacy in Acute Bacterial Skin and Skin Structure Infections (ABSSSI) - Phase IIa Trial Data
OutcomeThis compound (1500 mg b.i.d.)Linezolid (600 mg b.i.d.) - Comparator
Clinical Success Rate (ITT Population) 67%89%
Clinical Success Rate (Per-Protocol Population) 91%100%
≥20% Decrease in Lesion Area at 48h 73%92%
≥20% Decrease in Lesion Area at 72h 96%100%
Primary Pathogen S. aureus (including MRSA) and S. pyogenesS. aureus (including MRSA) and S. pyogenes
Data from a multicenter, randomized, phase IIa study. It is important to note that this was not a direct comparison with vancomycin.[2]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The in vitro activity of this compound and vancomycin is primarily assessed by determining the MIC, the lowest concentration of an antibiotic that prevents visible growth of a bacterium.

Methodology: Broth Microdilution

  • Bacterial Strains: Clinical isolates of MRSA are cultured on appropriate agar plates (e.g., Trypticase soy agar with 5% sheep blood).[1]

  • Inoculum Preparation: A standardized inoculum of the MRSA strain is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in cation-adjusted Mueller-Hinton broth.

  • Antibiotic Dilution: A serial two-fold dilution of this compound or vancomycin is prepared in a 96-well microtiter plate.

  • Incubation: The prepared bacterial inoculum is added to each well containing the antibiotic dilutions. The plates are then incubated at 35°C for 16-20 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.

  • Quality Control: Standard ATCC reference strains of S. aureus are included in each assay to ensure the accuracy and reproducibility of the results. This methodology adheres to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[3]

Sub-MIC Growth Inhibition Assay

This assay is designed to evaluate the effect of antibiotic concentrations below the MIC on bacterial growth over time.

Methodology:

  • Experimental Setup: Similar to the MIC assay, 96-well plates are prepared with serial dilutions of the antibiotic.

  • Growth Monitoring: The optical density (OD) of the bacterial culture in each well is measured at regular intervals (e.g., every hour for 6 hours) using a microplate reader.

  • Data Analysis: The percentage of growth inhibition at each sub-MIC concentration is calculated relative to the growth in the antibiotic-free control well. A significant reduction in OD indicates a sub-MIC inhibitory effect.[1]

Visualizations

Lanopepden_Mesylate_Mechanism_of_Action cluster_bacterium Bacterium Ribosome Ribosome Nascent_Polypeptide Nascent Polypeptide (with N-formylmethionine) Ribosome->Nascent_Polypeptide mRNA mRNA mRNA->Ribosome Translation Peptide_Deformylase Peptide Deformylase (PDF) Nascent_Polypeptide->Peptide_Deformylase Deformylation Mature_Protein Functional Mature Protein Peptide_Deformylase->Mature_Protein Lanopepden_Mesylate This compound Lanopepden_Mesylate->Peptide_Deformylase Inhibits

Caption: Mechanism of action of this compound.

Vancomycin_Mechanism_of_Action cluster_cell_wall Bacterial Cell Wall Synthesis Lipid_II Lipid II with D-Ala-D-Ala terminus Transglycosylase Transglycosylase Lipid_II->Transglycosylase Polymerization Peptidoglycan_Chain Growing Peptidoglycan Chain Transglycosylase->Peptidoglycan_Chain Transpeptidase Transpeptidase Cross_linking Peptidoglycan Cross-linking Transpeptidase->Cross_linking Peptidoglycan_Chain->Transpeptidase Cross-linking Vancomycin Vancomycin Vancomycin->Lipid_II Binds to D-Ala-D-Ala

Caption: Mechanism of action of Vancomycin.

MIC_Determination_Workflow Start Start Prepare_MRSA_Inoculum Prepare Standardized MRSA Inoculum Start->Prepare_MRSA_Inoculum Inoculate_Plate Inoculate Microtiter Plate Prepare_MRSA_Inoculum->Inoculate_Plate Serial_Dilution Perform Serial Dilution of Antibiotic Serial_Dilution->Inoculate_Plate Incubate Incubate at 35°C for 16-20h Inoculate_Plate->Incubate Read_Results Visually Inspect for Growth Incubate->Read_Results Determine_MIC Determine MIC Read_Results->Determine_MIC End End Determine_MIC->End

Caption: Experimental workflow for MIC determination.

References

Synergy of Lanopepden Mesylate with other Antibiotics: A Review of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive review of publicly available scientific literature, no specific experimental data on the synergistic activity of Lanopepden Mesylate (formerly known as GSK1322322) in combination with other classes of antibiotics has been identified. Therefore, a direct comparison guide based on quantitative data cannot be provided at this time.

This guide will instead offer an overview of this compound and detail the standard experimental protocols used to assess antibiotic synergy. This information is intended to provide a foundational understanding for researchers and drug development professionals interested in potential future investigations into the combination therapy applications of this antibiotic.

This compound: An Overview

This compound is an inhibitor of peptide deformylase (PDF), a crucial bacterial enzyme.[1][2] By targeting PDF, this compound disrupts the synthesis of essential bacterial proteins, leading to an antibacterial effect.[1][2] Its primary activity is directed against Gram-positive bacteria.[1][2] The antibacterial spectrum of this compound includes clinically important pathogens such as Streptococcus pneumoniae, Haemophilus influenzae, Streptococcus pyogenes, and Staphylococcus aureus.

Notably, research on GSK1322322 has revealed a potent sub-MIC (Minimum Inhibitory Concentration) effect on the in vitro growth of Staphylococcus aureus. This means that even at concentrations below the level required to inhibit visible growth, the compound can significantly hinder bacterial proliferation for a period.

Assessing Antibiotic Synergy: Standard Experimental Protocols

The synergistic, additive, indifferent, or antagonistic effect of antibiotic combinations is typically evaluated using in vitro methods such as the checkerboard assay and time-kill curve analysis.

Checkerboard Assay

The checkerboard assay is a common method to determine the Fractional Inhibitory Concentration (FIC) index, which quantifies the interaction between two antimicrobial agents.

Experimental Protocol:

  • Preparation of Antibiotics: Serial dilutions of two antibiotics (e.g., this compound and a comparator antibiotic) are prepared.

  • Microtiter Plate Setup: The dilutions are arranged in a 96-well microtiter plate in a checkerboard pattern. This creates a matrix of wells with varying concentrations of both drugs, as well as wells with each drug alone.

  • Inoculation: Each well is inoculated with a standardized suspension of the test bacterium.

  • Incubation: The plate is incubated under appropriate conditions for the specific bacterium.

  • Determination of MIC: The Minimum Inhibitory Concentration (MIC) of each drug alone and in combination is determined by observing the lowest concentration that inhibits visible bacterial growth.

  • Calculation of FIC Index: The FIC index is calculated using the following formula: FIC Index = FIC of Drug A + FIC of Drug B Where:

    • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

    • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

  • Interpretation of Results:

    • Synergy: FIC Index ≤ 0.5

    • Additive/Indifference: 0.5 < FIC Index ≤ 4

    • Antagonism: FIC Index > 4

Data Presentation:

The results of a checkerboard assay are typically presented in a table summarizing the MICs of the individual agents and the FIC indices for the combination against various bacterial strains.

Bacterial StrainAntibiotic A MIC (µg/mL)Antibiotic B MIC (µg/mL)FIC IndexInterpretation
e.g., S. aureus ATCC 29213Data not availableData not availableData not availableData not available
e.g., S. pneumoniae ATCC 49619Data not availableData not availableData not availableData not available

No published data is available for this compound in combination with other antibiotics.

Time-Kill Curve Assay

Time-kill curve assays provide a dynamic picture of the bactericidal or bacteriostatic activity of antibiotics over time.

Experimental Protocol:

  • Preparation of Cultures: A standardized inoculum of the test bacterium is prepared in a suitable broth medium.

  • Exposure to Antibiotics: The bacterial culture is exposed to the antibiotics alone and in combination at specific concentrations (often based on their MICs). A growth control without any antibiotic is also included.

  • Sampling over Time: Aliquots are removed from each culture at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Viable Cell Counting: The number of viable bacteria in each sample is determined by serial dilution and plating to count colony-forming units (CFU).

  • Plotting the Curves: The log10 CFU/mL is plotted against time for each antibiotic condition.

  • Interpretation of Results:

    • Synergy: A ≥ 2-log10 decrease in CFU/mL with the combination compared to the most active single agent.

    • Indifference: A < 2-log10 change in CFU/mL with the combination compared to the most active single agent.

    • Antagonism: A ≥ 2-log10 increase in CFU/mL with the combination compared to the least active single agent.

Visualizing Experimental Workflows

Diagram 1: Checkerboard Assay Workflow

Checkerboard_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Data Analysis A1 Prepare serial dilutions of Antibiotic A B1 Dispense antibiotic dilutions into 96-well plate in a checkerboard pattern A1->B1 A2 Prepare serial dilutions of Antibiotic B A2->B1 A3 Prepare standardized bacterial inoculum B2 Inoculate wells with bacterial suspension A3->B2 B1->B2 C1 Incubate plate B2->C1 D1 Read MICs for each drug alone and in combination C1->D1 D2 Calculate Fractional Inhibitory Concentration (FIC) Index D1->D2 D3 Interpret results: Synergy, Additive, or Antagonism D2->D3 Time_Kill_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_sampling Sampling and Counting cluster_analysis Data Analysis A1 Prepare standardized bacterial inoculum B1 Add antibiotics to bacterial cultures A1->B1 A2 Prepare antibiotic solutions (single and combination) A2->B1 B2 Incubate cultures B1->B2 C1 Collect samples at defined time points B2->C1 0, 2, 4, 8, 24h C2 Perform serial dilutions and plate for CFU counting C1->C2 D1 Plot log10 CFU/mL versus time C2->D1 D2 Analyze curves for synergy, indifference, or antagonism D1->D2

References

Benchmarking Lanopepden Mesylate: A Comparative Analysis Against Standard-of-Care Antibiotics for Respiratory and Skin Infections

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the landscape of evolving antibiotic resistance, the development of novel antimicrobial agents is paramount. This guide provides a comprehensive benchmark analysis of Lanopepden Mesylate (formerly GSK1322322), a first-in-class peptide deformylase (PDF) inhibitor, against current standard-of-care antibiotics for the treatment of community-acquired pneumonia (CAP) and acute bacterial skin and skin structure infections (ABSSSI). This document is intended for researchers, scientists, and drug development professionals, offering a detailed comparison of in vitro efficacy, mechanism of action, and experimental methodologies.

Executive Summary

This compound demonstrates potent in vitro activity against a broad spectrum of pathogens implicated in CAP and ABSSSI, including drug-resistant strains. As a peptide deformylase inhibitor, it employs a novel mechanism of action by blocking bacterial protein synthesis. This comparative analysis summarizes key performance data and provides detailed experimental protocols to support further research and development in this critical therapeutic area.

Data Presentation: In Vitro Susceptibility

The following tables summarize the minimum inhibitory concentration (MIC) values of this compound compared to standard-of-care antibiotics against key bacterial pathogens. The data is compiled from extensive surveillance studies.

Table 1: Comparative In Vitro Activity against Common Respiratory Pathogens

Organism (No. of Isolates)AntibioticMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Streptococcus pneumoniae (n=947)This compound ≤0.03 - 40.52
Levofloxacin--1
Azithromycin-->4
Amoxicillin-Clavulanate---
Penicillin-Resistant S. pneumoniaeThis compound --1
Levofloxacin-Resistant S. pneumoniaeThis compound --1
Macrolide-Resistant S. pneumoniaeThis compound --1
Haemophilus influenzae (n=2,370)This compound ≤0.03 - >3224
Levofloxacin--0.03
Azithromycin--2
Amoxicillin-Clavulanate---
β-lactamase positive H. influenzaeThis compound --4 (88.8% inhibited)

Data for comparator antibiotics are presented as MIC₉₀ values from a large surveillance study for context. A direct MIC range and MIC₅₀ were not available in the compared study for all agents.

Table 2: Comparative In Vitro Activity against Common Skin Pathogens

Organism (No. of Isolates)AntibioticMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Staphylococcus aureus (n=940)This compound 0.5 - 424
Linezolid1 - 4--
Moxifloxacin0.03 - 16--
Levofloxacin-->4
Azithromycin-->4
Clindamycin-->4
Methicillin-Resistant S. aureus (MRSA)This compound --4
Macrolide-Resistant S. aureusThis compound --4
Levofloxacin-Resistant S. aureusThis compound --4

Mechanism of Action: Peptide Deformylase Inhibition

This compound targets and inhibits peptide deformylase (PDF), a metalloenzyme essential for bacterial protein synthesis. In bacteria, protein synthesis is initiated with N-formylmethionine. The formyl group must be removed by PDF to allow for the subsequent removal of methionine and the formation of a mature, functional protein. By inhibiting PDF, this compound prevents this crucial step, leading to the accumulation of formylated, non-functional proteins and ultimately, bacterial cell death.[1] This mechanism is distinct from many other antibiotic classes, offering a potential advantage against bacteria that have developed resistance to other agents.

G cluster_translation Bacterial Ribosome cluster_maturation Protein Maturation cluster_inhibition Inhibition Pathway mRNA mRNA Template Ribosome Ribosome mRNA->Ribosome Translation Initiation Nascent_Peptide Nascent Polypeptide (with N-formylmethionine) Ribosome->Nascent_Peptide tRNA N-formylmethionyl-tRNA tRNA->Ribosome PDF Peptide Deformylase (PDF) Nascent_Peptide->PDF Binding Deformylated_Peptide Deformylated Polypeptide PDF->Deformylated_Peptide Formyl Group Removal Inhibited_PDF Inhibited PDF MAP Methionine Aminopeptidase (MAP) Deformylated_Peptide->MAP Mature_Protein Mature, Functional Protein MAP->Mature_Protein Lanopepden This compound Lanopepden->PDF Inhibition Blocked_Maturation Protein Maturation Blocked Inhibited_PDF->Blocked_Maturation Accumulation of formylated proteins

Caption: Mechanism of Action of this compound.

Experimental Protocols

The in vitro susceptibility data presented in this guide were generated using the broth microdilution (BMD) method as standardized by the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Minimum Inhibitory Concentration (MIC) Assay Protocol

  • Preparation of Bacterial Inoculum:

    • Isolate colonies of the test bacterium are selected from an 18- to 24-hour agar plate.

    • A direct broth suspension is made and adjusted to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1 x 10⁸ CFU/mL.

    • The standardized inoculum is further diluted in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Antibiotic Dilutions:

    • A stock solution of the antibiotic is prepared from a powder with a known potency.

    • Serial two-fold dilutions of the antibiotic are prepared in CAMHB in a 96-well microtiter plate to achieve the desired concentration range.

  • Inoculation and Incubation:

    • Each well of the microtiter plate containing the serially diluted antibiotic is inoculated with the prepared bacterial suspension.

    • A growth control well (containing broth and bacteria but no antibiotic) and a sterility control well (containing only broth) are included.

    • The plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.

  • MIC Determination:

    • Following incubation, the microtiter plates are examined for visible bacterial growth (turbidity).

    • The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

G cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis A 1. Isolate Bacterial Colonies (18-24h agar plate) B 2. Prepare Inoculum Suspension (match 0.5 McFarland standard) A->B C 3. Dilute Inoculum (to final ~5x10^5 CFU/mL) B->C F 6. Inoculate Wells (with bacterial suspension) C->F D 4. Prepare Antibiotic Stock Solution E 5. Serial Dilution of Antibiotic (in 96-well plate) D->E E->F G 7. Include Controls (Growth and Sterility) F->G H 8. Incubate Plate (35°C for 16-20h) G->H I 9. Examine for Growth (visual inspection for turbidity) H->I J 10. Determine MIC (lowest concentration with no growth) I->J

Caption: Broth Microdilution MIC Assay Workflow.

Conclusion

This compound exhibits promising in vitro activity against a wide range of clinically relevant pathogens, including those with established resistance to current standard-of-care antibiotics. Its novel mechanism of action as a peptide deformylase inhibitor makes it a valuable candidate for further investigation in the treatment of community-acquired pneumonia and acute bacterial skin and skin structure infections. The data and protocols presented in this guide are intended to facilitate objective comparison and support ongoing research efforts in the critical field of antimicrobial drug development.

References

Lanopepden Mesylate Efficacy in Acute Bacterial Skin and Skin Structure Infections: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a statistical analysis of the available efficacy data for Lanopepden Mesylate (GSK1322322), a novel peptide deformylase (PDF) inhibitor, in the context of treating acute bacterial skin and skin structure infections (ABSSSI). Its performance is objectively compared with other established antibacterial agents, supported by data from clinical trials. Detailed experimental methodologies and visualizations of the drug's mechanism of action and clinical trial workflow are included to offer a comprehensive overview for the scientific community.

Executive Summary

This compound, an investigational antibiotic, targets a novel bacterial enzyme, peptide deformylase, essential for bacterial protein synthesis. A Phase IIa clinical trial (NCT01209078) evaluated its efficacy and safety against Linezolid, a commonly used antibiotic for ABSSSI. While demonstrating antibacterial activity, this compound showed lower clinical success rates compared to Linezolid in this study. This guide presents a detailed comparison of this compound's efficacy with Linezolid and other key antibiotics used in the treatment of ABSSSI, including Ceftaroline fosamil, Delafloxacin, and Vancomycin.

Data Presentation: Comparative Efficacy in ABSSSI

The following tables summarize the clinical efficacy of this compound and comparator drugs in the treatment of adult patients with ABSSSI.

Table 1: Clinical Success Rates of this compound vs. Linezolid in ABSSSI

Treatment GroupIntent-to-Treat (ITT) Population Clinical Success RatePer-Protocol (PP) Population Clinical Success Rate
This compound (1500 mg b.i.d.)67%91%
Linezolid (600 mg b.i.d.)89%100%

Data from a Phase IIa, multicenter, randomized, double-blind study (NCT01209078)[1][2][3].

Table 2: Reduction in Lesion Area at 48 and 72 Hours

Treatment Group≥20% Decrease in Lesion Area at 48 Hours≥20% Decrease in Lesion Area at 72 Hours
This compound73% (36/49 patients)96% (44/46 patients)
Linezolid92% (24/26 patients)100% (25/25 patients)

Data from a Phase IIa, multicenter, randomized, double-blind study (NCT01209078)[1][2][3].

Table 3: Comparative Clinical Efficacy of Other Antibiotics for ABSSSI

AntibioticComparatorPopulationClinical Success Rate (Test Drug)Clinical Success Rate (Comparator)
Ceftaroline fosamilVancomycin + AztreonamMicrobiologically Evaluable (ME)93.4% (MRSA)94.3% (MRSA)
DelafloxacinVancomycin + AztreonamIntent-to-Treat (ITT)81.3%80.7%
TedizolidLinezolidIntent-to-Treat (ITT)75.3% (at 48-72h)79.9% (at 48-72h)

Data compiled from various Phase 3 clinical trials.

Mechanism of Action: Signaling Pathway

This compound is a peptide deformylase (PDF) inhibitor. PDF is a crucial metalloenzyme in bacteria that removes the formyl group from the N-terminal methionine of newly synthesized polypeptides. This deformylation step is essential for protein maturation and subsequent processing by methionine aminopeptidase (MAP). By inhibiting PDF, this compound blocks bacterial protein synthesis, leading to cessation of growth and cell death. This mechanism is distinct from many other classes of antibiotics.

Lanopepden_Mesylate_Mechanism cluster_bacterial_cell Bacterial Cell cluster_ribosome Ribosome (Protein Synthesis) mRNA mRNA Ribosome Ribosome mRNA->Ribosome Translation Initiation Nascent_Polypeptide Nascent Polypeptide (with N-formylmethionine) Ribosome->Nascent_Polypeptide tRNA_fMet tRNA-fMet tRNA_fMet->Ribosome PDF Peptide Deformylase (PDF) Nascent_Polypeptide->PDF Deformylation MAP Methionine Aminopeptidase (MAP) PDF->MAP Methionine Excision Mature_Protein Mature, Functional Bacterial Protein MAP->Mature_Protein Bacterial_Death Inhibition of Protein Synthesis & Bacterial Death Lanopepden Lanopepden Mesylate Lanopepden->Inhibition Inhibition->PDF

Caption: Mechanism of action of this compound.

Mechanisms of Comparator Drugs:
  • Linezolid : An oxazolidinone that inhibits the initiation of bacterial protein synthesis by binding to the 50S ribosomal subunit.[4][5][6][7][8]

  • Vancomycin : A glycopeptide that inhibits bacterial cell wall synthesis by binding to the D-Ala-D-Ala terminus of peptidoglycan precursors.[9][10][11][12][13]

  • Ceftaroline fosamil : A cephalosporin that inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), including PBP2a of MRSA.[14][15][16][17][18]

  • Delafloxacin : A fluoroquinolone that inhibits bacterial DNA replication by targeting DNA gyrase and topoisomerase IV.[19][20][21][22][23]

Experimental Protocols

The pivotal study evaluating this compound was a Phase IIa, multicenter, randomized, double-blind, double-dummy clinical trial (NCT01209078).[1][2][3]

Objective: To assess the safety, tolerability, and efficacy of this compound (1500 mg twice daily) compared to Linezolid (600 mg twice daily) in adult patients with ABSSSI suspected to be of Gram-positive origin.

Key Methodologies:

  • Patient Population: Adults (≥18 years) with a diagnosis of ABSSSI, including wound infections, cellulitis, or abscesses, with at least one systemic sign of infection.

  • Treatment Arms:

    • This compound: 1500 mg administered orally twice daily for 10 days.

    • Linezolid: 600 mg administered orally twice daily for 10 days.

  • Primary Endpoint: Assessment of safety and tolerability of this compound.

  • Secondary Efficacy Endpoints:

    • Proportion of subjects with a ≥20% decrease in lesion area from baseline at 48 and 72 hours after initiation of treatment.

    • Investigator's assessment of clinical response at the end of therapy (EOT) and test of cure (TOC) visits. Clinical success was defined as resolution of signs and symptoms of infection such that no further antibacterial therapy was required.

  • Microbiological Assessments: Cultures were obtained from the infection site at baseline to identify the causative pathogens.

Experimental_Workflow Screening Patient Screening (ABSSSI Diagnosis) Randomization Randomization (1:1) Screening->Randomization Treatment_L This compound (1500 mg b.i.d., 10 days) Randomization->Treatment_L Treatment_C Linezolid (600 mg b.i.d., 10 days) Randomization->Treatment_C Assessment_48h Assessment at 48h (Lesion Area) Treatment_L->Assessment_48h Treatment_C->Assessment_48h Assessment_72h Assessment at 72h (Lesion Area) Assessment_48h->Assessment_72h EOT End of Treatment (EOT) (Clinical Response) Assessment_72h->EOT TOC Test of Cure (TOC) (Final Clinical Outcome) EOT->TOC

Caption: Workflow of the Phase IIa clinical trial for this compound.

Conclusion

The available data from the Phase IIa clinical trial indicate that while this compound is active against pathogens causing ABSSSI, its clinical efficacy, as measured by clinical success rates and reduction in lesion size, was lower than that of Linezolid in the studied population. The higher rate of adverse events and withdrawals in the this compound group also raises tolerability concerns.[1][2][3] Further clinical development of this compound was withdrawn for some trials. The unique mechanism of action of peptide deformylase inhibitors remains a scientifically interesting target for novel antibacterial agents, but further research and development would be necessary to identify candidates with an improved efficacy and safety profile. This comparative guide underscores the rigorous evaluation required for new antibiotics to demonstrate non-inferiority or superiority to existing standards of care.

References

Comparative Analysis of Toxicity Profiles: Lanopepden Mesylate and Other Peptide Deformylase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the preclinical and clinical toxicity profiles of Lanopepden Mesylate (GSK1322322), a peptide deformylase (PDF) inhibitor, with other compounds from the same class, including LBM-415, BB-83698, and VRC3375. This document is intended to offer an objective overview supported by available experimental data to inform research and development decisions.

Executive Summary

Peptide deformylase inhibitors are a class of antibiotics that target an essential bacterial enzyme, offering a novel mechanism of action. While showing promise in antibacterial efficacy, their development has been marked by varied toxicity profiles. This compound was generally well-tolerated in early clinical trials, with mild-to-moderate adverse events. However, a higher rate of adverse events and study withdrawals compared to linezolid was noted. Other PDF inhibitors have exhibited distinct toxicities, such as methemoglobinemia with LBM-415 and central nervous system effects with BB-83698. In contrast, VRC3375 has demonstrated a favorable preclinical safety profile in murine models. This guide synthesizes the available data to facilitate a comparative understanding of these compounds' safety profiles.

Data Presentation: Comparative Toxicity Data

The following table summarizes the available quantitative and qualitative toxicity data for this compound and its comparators.

Compound NamePreclinical SpeciesRoute of AdministrationDoseObserved EffectsNOAEL (No-Observed-Adverse-Effect Level)LD50 (Median Lethal Dose)
This compound (GSK1322322) Human (Phase I/II)Oral500-1500 mg dailyGenerally well-tolerated; mild-to-moderate nausea, vomiting, diarrhea, headache. Higher incidence of adverse events and withdrawals compared to linezolid. Reversible elevated ALT in one volunteer.Not ReportedNot Reported
LBM-415 Human (Phase I)Oral1000 mg t.i.d.Reversible cyanosis and methemoglobinemia.[1]Not ReportedNot Reported
BB-83698 DogIntravenous75-100 mg/kg (bolus)Dose-limiting CNS effects: tremor, unsteady gait, convulsions.[2]< 50 mg/kg (based on tolerated Cmax of ~30 µg/ml after infusion)[2]Not Reported
VRC3375 MouseIV, SC, POUp to 400 mg/kg (single dose)No adverse effects observed.[3][4]≥ 400 mg/kg[3][4]Not Reported

Experimental Protocols

Detailed experimental protocols for the preclinical toxicity studies of this compound are not publicly available. However, a representative protocol for an acute toxicity study in mice, based on the study of VRC3375, is provided below.

Acute Single-Dose Toxicity Study in Mice (Adapted from VRC3375 study)

  • Test System: Outbred CD1 mice, weighing 20 to 25 grams each.

  • Grouping: Animals were divided into multiple groups for each route of administration (intravenous, subcutaneous, and oral), with six mice per group.

  • Dosing: The compound (VRC3375) was formulated in a suitable vehicle (e.g., phosphate-buffered saline). A single dose was administered at various concentrations.

  • Observation: Following administration, mice were observed for clinical signs of toxicity and mortality at regular intervals for a specified period (e.g., 14 days). Observations included changes in behavior, appearance, and body weight.

  • Necropsy: At the end of the observation period, all surviving animals were euthanized and subjected to a gross necropsy to identify any treatment-related abnormalities.

Signaling Pathways and Experimental Workflows

Inhibition of Bacterial Protein Synthesis and Potential for Off-Target Effects

Peptide deformylase inhibitors target the bacterial PDF enzyme, which is crucial for the maturation of newly synthesized proteins. By inhibiting this enzyme, they effectively halt bacterial growth. The following diagram illustrates this mechanism of action.

PDF_Inhibition_Pathway cluster_bacterium Bacterial Cell cluster_host Host Cell (Potential for Toxicity) Ribosome Ribosome Nascent_Polypeptide Nascent Polypeptide (with N-formylmethionine) Ribosome->Nascent_Polypeptide Translation PDF_Enzyme Peptide Deformylase (PDF) Nascent_Polypeptide->PDF_Enzyme Binds to Mature_Protein Mature, Functional Protein PDF_Enzyme->Mature_Protein Deformylates Lanopepden This compound Lanopepden->PDF_Enzyme Inhibits Mitochondrial_PDF Mitochondrial PDF Lanopepden->Mitochondrial_PDF Potential Off-Target Inhibition Other_Metalloproteases Other Metalloproteases Lanopepden->Other_Metalloproteases Potential Off-Target Inhibition Adverse_Effects Adverse Effects Mitochondrial_PDF->Adverse_Effects Other_Metalloproteases->Adverse_Effects

Caption: Mechanism of action of this compound and potential off-target toxicity pathways.

General Workflow for Preclinical Acute Toxicity Assessment

The following diagram outlines a typical workflow for conducting a single-dose toxicity study, a crucial step in the preclinical safety evaluation of a new chemical entity.

Acute_Toxicity_Workflow Start Start Dose_Range_Finding Dose Range-Finding Study (Small number of animals) Start->Dose_Range_Finding Main_Study_Design Main Study Design (Define dose levels, groups, route) Dose_Range_Finding->Main_Study_Design Animal_Acclimatization Animal Acclimatization Main_Study_Design->Animal_Acclimatization Dosing Single Dose Administration Animal_Acclimatization->Dosing Clinical_Observation Clinical Observation (Mortality, clinical signs, body weight) Dosing->Clinical_Observation Data_Collection Data Collection and Analysis Clinical_Observation->Data_Collection Necropsy Gross Necropsy Data_Collection->Necropsy Histopathology Histopathology (if required) Necropsy->Histopathology Final_Report Final Report (Determine LD50/MTD, identify target organs) Histopathology->Final_Report End End Final_Report->End

Caption: A generalized workflow for conducting a preclinical acute toxicity study.

References

Safety Operating Guide

Proper Disposal of Lanopepden Mesylate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate reference, it is critical to obtain and consult the official Safety Data Sheet (SDS) provided by the manufacturer for specific handling and disposal instructions for Lanopepden Mesylate. This document will contain detailed information tailored to the product's specific formulation. In the absence of an immediate SDS, the following guidelines provide a general framework for the safe disposal of research-grade chemicals like this compound, drawing upon established laboratory safety protocols and regulatory recommendations.

This compound (also known as GSK1322322 mesylate) is a peptide deformylase inhibitor primarily used for research purposes in antibacterial studies.[1][2] As with any laboratory chemical, adherence to proper disposal procedures is paramount to ensure personnel safety and environmental protection.

General Disposal Options for Unused Laboratory Chemicals

The following table summarizes general disposal options for unused medicines and research chemicals, based on recommendations from the U.S. Food and Drug Administration (FDA). These should be considered in the context of institutional and local regulations.

Disposal OptionDescriptionApplicability for this compound
Drug Take-Back Program The preferred method for disposing of unwanted medicines. These programs are often available at pharmacies, hospitals, or law enforcement agencies.[3][4]Highly Recommended if available for chemical waste.
Mail-Back Programs Use of pre-paid envelopes to send unwanted medicines to a designated disposal facility.[3][4]Recommended if offered by the chemical supplier or a certified waste handler.
Disposal in Household Trash (with precautions) If a take-back program is unavailable, the FDA recommends mixing the substance with an unpalatable material (e.g., dirt, cat litter, used coffee grounds), placing it in a sealed container, and discarding it in the trash.[3]Use as a last resort and only if permitted by your institution's safety guidelines for non-hazardous waste.
Flushing Only recommended for a specific list of potentially dangerous medicines ("FDA flush list") when no other options are available.[4]There is no indication that this compound is on the FDA flush list. Do not flush down the sink or toilet unless explicitly instructed to do so by the SDS or your institution's safety officer.

Standard Operating Procedure for Disposal of Research-Grade Chemicals

The following protocol outlines a general, step-by-step procedure for the disposal of a research chemical such as this compound.

1. Personal Protective Equipment (PPE):

  • Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

2. Consult the Safety Data Sheet (SDS):

  • Locate and thoroughly review the SDS for this compound. Pay close attention to Section 13: "Disposal considerations."

3. Assess for Hazardous Characteristics:

  • Based on the SDS, determine if the waste is considered hazardous (e.g., ignitable, corrosive, reactive, toxic).

4. Segregate Chemical Waste:

  • Do not mix this compound waste with other chemical waste unless explicitly permitted by your institution's guidelines.

  • Use a designated, properly labeled, and sealed waste container.

5. Inactivation/Neutralization (if applicable):

  • If the SDS provides a specific protocol for inactivating or neutralizing the chemical before disposal, follow it precisely.

6. Arrange for Professional Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the chemical waste.

  • Ensure the waste container is properly labeled according to EHS requirements.

7. Decontaminate and Dispose of Associated Materials:

  • Dispose of any contaminated materials, such as gloves, weighing papers, and pipette tips, in accordance with institutional procedures for chemically contaminated solid waste.

Disposal Workflow for a Research Chemical

The following diagram illustrates a logical workflow for determining the proper disposal route for a laboratory chemical.

start Start: Need to Dispose of this compound sds Obtain and Review Supplier's Safety Data Sheet (SDS) start->sds sds_check Does SDS provide specific disposal instructions? sds->sds_check follow_sds Follow SDS Instructions for Disposal sds_check->follow_sds Yes contact_ehs Consult Institutional Environmental Health & Safety (EHS) Office sds_check->contact_ehs No / Unclear end End: Proper Disposal Complete follow_sds->end ehs_guidance Follow EHS Guidance for Waste Characterization and Disposal contact_ehs->ehs_guidance ehs_guidance->end

References

Personal protective equipment for handling Lanopepden Mesylate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

I. Personal Protective Equipment (PPE)

Standard laboratory PPE is required at all times when handling Lanopepden Mesylate. The following table summarizes the recommended PPE for various tasks.

TaskRequired PPE
Weighing and Aliquoting (Solid Form) - Nitrile gloves (double-gloving recommended)- Safety glasses with side shields or safety goggles- Laboratory coat- N95 or higher rated respirator (to avoid inhalation of fine particles)
Solution Preparation and Handling - Nitrile gloves- Safety glasses with side shields or safety goggles- Laboratory coat- Work within a chemical fume hood to prevent inhalation of aerosols
General Laboratory Operations - Nitrile gloves- Safety glasses with side shields- Laboratory coat
Spill Cleanup - Nitrile gloves (double-gloving)- Safety goggles and face shield- Chemical-resistant gown or coveralls- Shoe covers- Appropriate respirator (based on spill size and ventilation)

II. Health and Safety Information

While a specific hazard classification for this compound is not widely published, studies on similar peptide deformylase inhibitors and clinical trial data for GSK1322322 provide some insight into potential health effects.

Exposure RoutePotential Health EffectsFirst Aid Measures
Inhalation May cause respiratory tract irritation.Remove to fresh air. If breathing is difficult, seek medical attention.
Skin Contact May cause skin irritation upon prolonged contact.Remove contaminated clothing. Wash affected area with soap and water for at least 15 minutes.
Eye Contact May cause eye irritation.Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek medical attention.
Ingestion Harmful if swallowed. Clinical studies have reported adverse effects including nausea, vomiting, diarrhea, and headache.[1]Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

III. Experimental Protocols: Handling and Disposal

A. Receiving and Storage

  • Upon receipt, inspect the container for any damage or leaks.

  • Wear appropriate PPE (lab coat, gloves, safety glasses) when handling the package.

  • Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials.

  • Ensure the container is tightly sealed.

B. Preparation of Solutions

  • All work with powdered this compound should be conducted in a chemical fume hood to minimize inhalation risk.

  • Use a calibrated analytical balance for accurate weighing.

  • Slowly add the powdered compound to the desired solvent to avoid splashing.

  • Ensure the vessel is securely capped before mixing or vortexing.

C. Spill Management

  • Small Spills (Powder):

    • Gently cover the spill with an absorbent material (e.g., paper towels).

    • Dampen the absorbent material with water to prevent dust generation.

    • Carefully sweep the material into a designated waste container.

    • Clean the spill area with a detergent solution and wipe dry.

  • Small Spills (Solution):

    • Absorb the spill with an inert material (e.g., vermiculite, sand, or chemical absorbent pads).

    • Collect the absorbed material into a designated waste container.

    • Clean the spill area with a detergent solution and wipe dry.

  • Large Spills:

    • Evacuate the area and prevent entry.

    • Contact your institution's Environmental Health and Safety (EHS) department immediately.

    • Provide them with as much information as possible about the spilled substance.

D. Disposal Plan

All waste containing this compound must be treated as chemical waste and disposed of according to institutional and local regulations.

  • Solid Waste:

    • Collect all disposable materials that have come into contact with the compound (e.g., weigh boats, pipette tips, contaminated gloves, and absorbent pads) in a clearly labeled, sealed waste bag or container.

  • Liquid Waste:

    • Collect all solutions containing this compound in a designated, sealed, and clearly labeled waste container.

    • Do not mix with other chemical waste streams unless explicitly permitted by your EHS department.

  • Empty Containers:

    • Rinse empty containers three times with a suitable solvent.

    • Collect the rinsate as liquid chemical waste.

    • Deface the label on the empty container before disposing of it in the appropriate recycling or trash receptacle, as per institutional guidelines.

IV. Workflow Diagrams

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal A Receiving and Storage B Weighing and Reconstitution A->B Wear appropriate PPE C Experimental Use B->C Use in fume hood D Spill Occurs C->D E Waste Segregation (Solid/Liquid) C->E End of experiment D->E Cleanup and Decontamination F EHS Pickup E->F

Caption: Workflow for handling this compound from receipt to disposal.

Disposal_Plan cluster_solid Solid Waste cluster_liquid Liquid Waste Start Waste Generation Solid_Waste Contaminated PPE, Weigh Boats, Tips Start->Solid_Waste Liquid_Waste Unused Solutions, Rinsate Start->Liquid_Waste Solid_Container Labeled Solid Waste Container Solid_Waste->Solid_Container EHS EHS Disposal Solid_Container->EHS Liquid_Container Labeled Liquid Waste Container Liquid_Waste->Liquid_Container Liquid_Container->EHS

Caption: Decision tree for the disposal of this compound waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Lanopepden Mesylate
Reactant of Route 2
Lanopepden Mesylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.